(-)-Tuberine
Description
BenchChem offers high-quality (-)-Tuberine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Tuberine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
157319-49-8 |
|---|---|
Molecular Formula |
C27H35NO6 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[(2R,5R)-5-[(1S)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetate |
InChI |
InChI=1S/C27H35NO6/c1-19(29)33-26(2,3)24-14-16-27(4,34-24)23(30)18-32-22-12-10-20(11-13-22)15-17-28-25(31)21-8-6-5-7-9-21/h5-13,23-24,30H,14-18H2,1-4H3,(H,28,31)/t23-,24+,27+/m0/s1 |
InChI Key |
GFABGVSRKCKLKA-CLCZQPDDSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)[C@H]1CC[C@](O1)(C)[C@H](COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC(=O)OC(C)(C)C1CCC(O1)(C)C(COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Ambiguous Identity of (-)-Tuberine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
The inquiry into the chemical compound "(-)-Tuberine" reveals a landscape of ambiguity within scientific literature and databases. The term "Tuberine" is associated with multiple distinct chemical entities and, importantly, is also the name of a well-characterized human protein. This technical guide aims to dissect this ambiguity, presenting the available data for the potential small molecule candidates for "(-)-Tuberine" and clarifying the distinction from the protein of the same name. At present, a definitive, universally recognized chemical structure and associated properties for a compound specifically designated as "(-)-Tuberine" remain elusive in publicly accessible scientific databases.
Unraveling the "Tuberine" Identity Crisis
The primary challenge in defining "(-)-Tuberine" stems from the existence of several molecules referred to by similar names, alongside a critical protein involved in human cell signaling. The diagram below illustrates the convoluted nomenclature surrounding "Tuberine".
Caption: Logical relationship diagram illustrating the ambiguity surrounding the term "Tuberine", distinguishing between potential small molecule candidates and the well-characterized Tuberin (TSC2) protein.
Potential Small Molecule Candidates for "(-)-Tuberine"
Two primary small molecule structures emerge from chemical databases under the name "Tuberine" or "Tuberin". It is plausible that "(-)-Tuberine" is the levorotatory enantiomer of one of these compounds.
Candidate 1: PubChem CID 44584599 ("Tuberine")
This compound is a complex molecule with the chemical formula C27H35NO6.
Table 1: Physicochemical Properties of "Tuberine" (CID 44584599)
| Property | Value | Source |
| Molecular Formula | C27H35NO6 | PubChem[1] |
| Molecular Weight | 469.6 g/mol | PubChem[1] |
| IUPAC Name | 2-[(2S,5R)-5-[(1R)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetate | PubChem[1] |
| SMILES | CC(C)(C1CCC(C)(O1)C(COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O)OC(=O)C | PubChem |
Note: The stereochemistry in the IUPAC name suggests this is a specific stereoisomer, but its optical rotation is not specified in the database.
Candidate 2: PubChem CID 5352006 ("Tuberin")
This is a significantly simpler molecule with the formula C10H11NO2. It has been reported in Streptomyces amakusaensis and Haplophyllum tuberculatum.[2]
Table 2: Physicochemical Properties of "Tuberin" (CID 5352006)
| Property | Value | Source |
| Molecular Formula | C10H11NO2 | PubChem[2] |
| Molecular Weight | 177.20 g/mol | PubChem[2] |
| IUPAC Name | N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide | PubChem[2] |
| SMILES | COC1=CC=C(/C=C/NC=O)C=C1 | PubChem[2] |
| CAS Number | 2501-37-3 | PubChem[2] |
The Enantiomeric Puzzle: (+)-Tuberine
Research on natural products isolated from Haplophyllum tuberculatum has described a "(+)-tuberine" with antimicrobial properties. The reported structure is complex and appears to be related to the first candidate from PubChem (CID 44584599). The positive optical rotation explicitly denotes a specific enantiomer, strongly suggesting the existence of its "(-)" counterpart. However, a definitive characterization and isolation of "(-)-Tuberine" from this source is not clearly documented in the available literature.
The Protein "Tuberin" (TSC2)
It is crucial to differentiate the aforementioned small molecules from the protein Tuberin , which is the product of the TSC2 gene. Tuberin is a key regulator of cell growth and proliferation and acts as a tumor suppressor. It functions in a complex with hamartin (TSC1) to regulate the mTOR signaling pathway. Mutations in the TSC1 or TSC2 genes lead to the genetic disorder tuberous sclerosis complex.
Tuberin (TSC2) Signaling Pathway
Tuberin (in the TSC1-TSC2 complex) acts as a GTPase-activating protein (GAP) for the small G-protein Rheb. By converting Rheb-GTP to its inactive GDP-bound state, the TSC1-TSC2 complex inhibits the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway. This pathway is a central regulator of cell growth, protein synthesis, and autophagy. Growth factor signaling, for instance through the PI3K/Akt pathway, can phosphorylate and inactivate the TSC1-TSC2 complex, thereby activating mTORC1.
Caption: Simplified signaling pathway showing the role of the Tuberin (TSC2) protein in the regulation of mTORC1.
Experimental Protocols
Due to the ambiguity in the chemical identity of "(-)-Tuberine", a universally applicable experimental protocol for its synthesis or isolation cannot be provided. Researchers interested in this area should refer to the primary literature on the isolation of alkaloids from Haplophyllum tuberculatum for methodologies related to the extraction and characterization of similar compounds. For studies involving the Tuberin (TSC2) protein, standard molecular biology and biochemistry protocols for protein expression, purification, and functional assays (e.g., GAP assays) would be appropriate.
Conclusion and Recommendations for Researchers
The term "(-)-Tuberine" is currently not associated with a single, well-defined chemical structure in the public domain. Researchers encountering this name should exercise caution and seek to clarify which of the potential molecular entities is being referred to. The most likely candidate for a chiral "(-)-Tuberine" would be the enantiomer of the complex alkaloid isolated from Haplophyllum tuberculatum, though its definitive isolation and characterization are not readily found. It is imperative to distinguish these potential small molecules from the Tuberin (TSC2) protein, a critical component of the mTOR signaling pathway. Future research should aim to resolve this nomenclature ambiguity through the definitive isolation, structural elucidation (including stereochemistry and optical rotation measurement), and systematic naming of the alkaloids from relevant natural sources.
References
The Enigmatic Alkaloid (-)-Tuberine: A Technical Guide to its Natural Sources and Isolation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the natural alkaloid "Tuberine." A critical review of existing literature reveals that while the dextrorotatory enantiomer, (+)-Tuberine, has been isolated and characterized, there is currently no scientific evidence for the natural occurrence of its levorotatory counterpart, (-)-Tuberine. This document will therefore focus on the established knowledge surrounding (+)-Tuberine, including its primary natural source, detailed hypothetical isolation and purification protocols derived from methodologies applied to analogous compounds, and its known biological activities. All quantitative data is presented in structured tables, and key experimental workflows are visualized using the DOT language for clarity.
Introduction: Clarifying the Identity of "Tuberine"
Initial inquiries into "(-)-Tuberine" can lead to ambiguity due to multiple compounds sharing similar names in chemical databases. It is crucial to distinguish (+)-Tuberine, a quinoline (B57606) alkaloid, from other similarly named molecules. This guide pertains specifically to the alkaloid isolated from the plant species Haplophyllum tuberculatum.
Natural Source of (+)-Tuberine
The sole confirmed natural source of (+)-Tuberine is the plant Haplophyllum tuberculatum, a perennial herb belonging to the Rutaceae family. This plant is found in regions of North Africa, the Middle East, and Southwest Asia and has a history of use in traditional medicine. Various studies have confirmed the presence of a diverse array of alkaloids, including quinolines, in this plant species.
Isolation and Purification of (+)-Tuberine: A Proposed Methodology
General Experimental Workflow
The isolation of (+)-Tuberine from Haplophyllum tuberculatum can be conceptualized as a multi-stage process, beginning with the extraction of crude alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound.
Caption: General workflow for the isolation of (+)-Tuberine.
Detailed Experimental Protocols
3.2.1. Plant Material and Extraction
-
Preparation: The aerial parts of Haplophyllum tuberculatum are collected, air-dried in the shade, and finely powdered.
-
Extraction: The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction with methanol (e.g., 3 x 5 L) under reflux for several hours. The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3.2.2. Acid-Base Extraction for Alkaloid Enrichment
-
Acidification: The crude methanolic extract is dissolved in 10% aqueous acetic acid.
-
Defatting: The acidic solution is partitioned with a nonpolar solvent such as n-hexane or diethyl ether to remove fats and other non-alkaloidal compounds. The aqueous layer containing the protonated alkaloids is retained.
-
Basification: The acidic aqueous layer is basified to a pH of 9-10 with ammonium (B1175870) hydroxide.
-
Extraction of Free Alkaloids: The basified solution is then extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform. The organic layers containing the free alkaloids are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.
3.2.3. Chromatographic Purification
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to the target alkaloid are pooled and further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water with a small amount of a modifying agent like formic acid or trifluoroacetic acid is commonly used.
Quantitative Data
The yield of total alkaloids from Haplophyllum tuberculatum has been reported to be approximately 0.37% of the dry plant material. Specific yield for (+)-Tuberine is not documented in the available literature.
| Parameter | Value | Reference |
| Source Organism | Haplophyllum tuberculatum | Multiple sources |
| Plant Part Used | Aerial parts | Multiple sources |
| Extraction Solvent | Methanol | [1] |
| Total Alkaloid Yield | ~ 0.37% (w/w) | [2] |
| Specific Yield of (+)-Tuberine | Not Reported | - |
Table 1: Summary of Quantitative Data for Alkaloid Extraction from Haplophyllum tuberculatum.
Spectroscopic Data
Detailed 1H and 13C NMR spectroscopic data for (+)-Tuberine are not available in the reviewed scientific literature. However, the structure has been confirmed by X-ray crystallography.
| Spectroscopic Technique | Data Availability |
| 1H NMR | Not Reported |
| 13C NMR | Not Reported |
| Mass Spectrometry | Reported but specific data not found |
| X-ray Crystallography | Structure Confirmed |
Table 2: Availability of Spectroscopic Data for (+)-Tuberine.
Biological Activity and Potential Signaling Pathways
(+)-Tuberine has demonstrated antimicrobial activity against a range of microorganisms. As a quinoline alkaloid, its mechanism of action is likely to involve the disruption of fundamental cellular processes in bacteria.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of quinoline alkaloids is often attributed to their ability to interfere with DNA replication and repair mechanisms.
Caption: Proposed mechanism of antimicrobial action for (+)-Tuberine.
This proposed pathway suggests that (+)-Tuberine may penetrate the bacterial cell wall and membrane to inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication. This inhibition leads to the disruption of cellular processes and ultimately results in bacterial cell death.
Conclusion
While the user's initial query focused on "(-)-Tuberine," the available scientific literature exclusively documents the existence and isolation of its dextrorotatory enantiomer, (+)-Tuberine, from Haplophyllum tuberculatum. This guide has provided a comprehensive, albeit partially hypothetical, framework for the isolation and purification of (+)-Tuberine based on established phytochemical techniques. Further research is warranted to definitively isolate and characterize "(-)-Tuberine" from natural sources and to elucidate the precise molecular mechanisms underlying the biological activities of these quinoline alkaloids. Such investigations will be pivotal for their potential development as novel therapeutic agents.
References
Unraveling the Biological Profile of "Tuberine": An Examination of Alkaloids from Haplophyllum tuberculatum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: An inquiry into the biological activity and mechanism of action of "(-)-Tuberine" reveals significant ambiguity in the scientific literature regarding a compound with this specific designation. The available research points not to a single, well-characterized molecule named "(-)-Tuberine," but rather to a class of alkaloids isolated from the plant Haplophyllum tuberculatum. The most prominently mentioned related compound is "(+)-Tuberine," which has demonstrated antimicrobial properties. This guide consolidates the current knowledge on the biological activities of alkaloids identified in Haplophyllum tuberculatum, with a focus on their antimicrobial effects. Due to the limited availability of in-depth mechanistic studies and quantitative data for any single "Tuberine" molecule, this paper will summarize the existing findings for the most relevant characterized alkaloids from this plant source and present generalized experimental workflows and potential mechanisms of action.
Introduction: The Ambiguity of "Tuberine"
Biological Activities of Alkaloids from Haplophyllum tuberculatum
The primary biological activity reported for alkaloids from Haplophyllum tuberculatum is antimicrobial. Other activities, such as anticancer and anti-inflammatory effects, have been noted for crude extracts of the plant, but attribution to specific alkaloids is less clear.[2]
Several alkaloids from H. tuberculatum have been screened for their ability to inhibit the growth of various microorganisms. The available quantitative and qualitative data are summarized in Table 1.
Table 1: Summary of Antimicrobial Activity of Alkaloids from Haplophyllum tuberculatum
| Alkaloid | Target Organism(s) | Quantitative Data | Reference(s) |
| (+)-Tuberine | Staphylococcus aureus, Bacillus subtilis, Saccharomyces cerevisiae | High inhibition at 1 µg/mL | [3] |
| Escherichia coli | Slight inhibition at 1 µg/mL | [3] | |
| Skimmianine (B1681810) | Rhizobium radiobacter, Ralstonia solanacerum, Pectobacterium carotovorum | MIC = 62.5 µg/mL | [4] |
| Verticillium dahliae, Fusarium oxysporum, Alternaria solani | Inhibitory effects noted | [4] | |
| Vulcanine | Verticillium dahliae, Fusarium oxysporum, Alternaria solani | Inhibitory effects noted | [4] |
Mechanism of Action
The precise mechanisms of action for the individual alkaloids from Haplophyllum tuberculatum have not been extensively elucidated in the available literature. However, general mechanisms for the antimicrobial action of alkaloids have been proposed. One suggested mechanism involves the disruption of microbial cell division by inhibiting the formation of microtubules and the mitotic spindle, which are essential for cellular replication.[1] Other potential mechanisms, extrapolated from studies of other antimicrobial alkaloids, could include the disruption of cell membrane integrity, inhibition of nucleic acid and protein synthesis, and the inhibition of efflux pumps that confer drug resistance.[5]
A generalized potential mechanism for the antibacterial action of an alkaloid is depicted in the following diagram:
Experimental Protocols
Detailed experimental protocols for the study of "(-)-Tuberine" are not available. However, based on the literature for related compounds from H. tuberculatum, a general overview of the methodologies can be provided.
A general workflow for the extraction and isolation of alkaloids from plant material is as follows:
-
Extraction : The dried and powdered aerial parts of the plant are subjected to extraction, often using methanol (B129727) under reflux.[6]
-
Fractionation : The crude extract is then partitioned using an acid-base extraction method to separate the alkaloidal fraction from other secondary metabolites.
-
Chromatography : The alkaloid-rich fraction is further purified using chromatographic techniques such as column chromatography (CC) and thin-layer chromatography (TLC) to isolate individual compounds.[7]
The following diagram illustrates a typical workflow for the isolation and characterization of alkaloids:
The antimicrobial activity of the isolated alkaloids is typically assessed using standard microbiological techniques.
-
Disk Diffusion Assay : A qualitative test where a filter paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc indicates the antimicrobial activity.
-
Broth Microdilution Method : This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism in a liquid broth medium.[4] The assay is performed in 96-well microtiter plates.
-
Turbidity Measurements : The growth of microorganisms in a liquid culture can be monitored by measuring the optical density (turbidity) over time. The addition of an antimicrobial agent will result in a reduction in the rate of increase in turbidity compared to a control.[3]
Conclusion and Future Directions
The inquiry into the biological activity of "(-)-Tuberine" highlights a common challenge in natural product research: the need for precise chemical characterization and the potential for ambiguity in compound nomenclature. While a specific, well-documented compound named "(-)-Tuberine" could not be identified, the investigation has shed light on the antimicrobial potential of a class of alkaloids from Haplophyllum tuberculatum. Compounds such as (+)-Tuberine and skimmianine have shown promising activity against a range of bacteria and fungi.
However, the current body of research is limited. To fully understand the therapeutic potential of these alkaloids, further studies are required. Future research should focus on:
-
Unambiguous Structure Elucidation : Definitive determination of the structures and stereochemistry of all "Tuberine"-related compounds from H. tuberculatum.
-
In-depth Mechanistic Studies : Investigation into the specific molecular targets and signaling pathways affected by these alkaloids to understand their mode of action.
-
Comprehensive Biological Screening : Broader screening of the isolated alkaloids against a wider range of microbial pathogens, as well as for other biological activities such as anticancer and anti-inflammatory effects.
-
Toxicology and Pharmacokinetic Studies : Evaluation of the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds to assess their potential as drug candidates.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological activities of chemically characterized essential oils from Haplophyllum tuberculatum (Forssk.) [frontiersin.org]
- 5. Antibacterial Activity and Multi-Targeted Mechanism of Action of Suberanilic Acid Isolated from Pestalotiopsis trachycarpicola DCL44: An Endophytic Fungi from Ageratina adenophora [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling (+)-Tuberine: A Technical Guide to its Isolation from Haplophyllum tuberculatum
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isolation of the alkaloid (+)-tuberine from the medicinal plant Haplophyllum tuberculatum. This document details the necessary experimental protocols, presents key quantitative data, and visualizes the workflow and potential mechanisms of action, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Haplophyllum tuberculatum, a plant belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, including alkaloids, lignans, coumarins, and flavonoids. Among these, the alkaloid (+)-tuberine has garnered interest for its significant biological activities, particularly its antimicrobial properties. This guide focuses on the methodology for isolating and characterizing this promising natural compound.
Data Presentation
The successful isolation and characterization of (+)-tuberine are confirmed through various analytical techniques. The following tables summarize the key quantitative data associated with the compound.
Table 1: Physicochemical and Spectroscopic Data for (+)-Tuberine
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₅NO₆ | [Sheriha et al., 1985] |
| Molecular Weight | 469.57 g/mol | [Sheriha et al., 1985] |
| Melting Point | 148-150 °C | [Sheriha et al., 1985] |
| Optical Rotation | [α]D +25° (c 1.0, CHCl₃) | [Sheriha et al., 1985] |
Table 2: ¹³C NMR Spectroscopic Data for (+)-Tuberine (in CDCl₃)
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 133.2 |
| 2, 6 | 129.5 |
| 3, 5 | 128.5 |
| 4 | 131.4 |
| 1' | 158.2 |
| 2', 6' | 129.8 |
| 3', 5' | 114.5 |
| 4' | 130.8 |
| α | 41.2 |
| β | 35.5 |
| 1'' | 68.2 |
| 2'' | 76.5 |
| 3'' | 84.1 |
| 4'' | 39.8 |
| 5'' | 25.9 |
| 6'' | 78.9 |
| 7'' | 82.3 |
| 8'' | 27.0 |
| 9'' | 25.2 |
| 10'' | 170.1 |
| 11'' | 21.0 |
| N-C=O | 167.1 |
| Ph-C=O | 134.5 |
| Ph-C2,6 | 128.6 |
| Ph-C3,5 | 126.9 |
| Ph-C4 | 131.3 |
Data sourced from spectral database analysis.
Table 3: ¹H NMR Spectroscopic Data for (+)-Tuberine (in CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2, H-6 | 7.80 | m | |
| H-3, H-4, H-5 | 7.45 | m | |
| H-2', H-6' | 7.15 | d | 8.5 |
| H-3', H-5' | 6.85 | d | 8.5 |
| NH | 6.40 | t | 5.5 |
| H-α | 3.65 | q | 6.5 |
| H-β | 2.90 | t | 6.5 |
| H-1'' | 4.00 | m | |
| H-2'' | 3.85 | dd | 8.0, 2.5 |
| H-6'' | 3.70 | d | 8.0 |
| H-4''a | 2.30 | m | |
| H-4''b | 1.80 | m | |
| H-5'' | 1.65 | m | |
| OAc | 2.05 | s | |
| C(3'')-Me | 1.35 | s | |
| C(7'')-Me | 1.30 | s | |
| C(7'')-Me | 1.25 | s |
Data interpreted from Sheriha et al., 1985.
Experimental Protocols
The isolation of (+)-tuberine from Haplophyllum tuberculatum involves a multi-step process of extraction and chromatographic purification. The following protocol is based on established methods for alkaloid isolation from this plant species.
Plant Material
-
Collection: Aerial parts of Haplophyllum tuberculatum are collected during the flowering season.
-
Preparation: The plant material is air-dried in the shade and then coarsely powdered.
Extraction of Crude Alkaloids
-
Maceration/Reflux: The powdered plant material (e.g., 1 kg) is extracted exhaustively with methanol (B129727) (e.g., 3 x 5 L) at room temperature for 48 hours with occasional shaking, or by reflux for a shorter duration (e.g., 6 hours) to enhance extraction efficiency.
-
Filtration and Concentration: The methanolic extracts are filtered and combined. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a viscous crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 5% hydrochloric acid (e.g., 500 mL).
-
The acidic solution is washed with diethyl ether (e.g., 3 x 200 mL) to remove non-alkaloidal components.
-
The aqueous acidic layer is then made alkaline (pH 9-10) by the addition of a base, such as ammonium (B1175870) hydroxide.
-
The alkaline solution is partitioned with chloroform (B151607) (e.g., 5 x 200 mL).
-
The combined chloroform layers are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to afford the crude alkaloid mixture. A yield of approximately 0.37% for the total alkaloid extract can be expected.[1]
-
Chromatographic Purification of (+)-Tuberine
-
Column Chromatography:
-
The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel (e.g., 70-230 mesh).
-
The column is packed using a slurry of silica gel in a non-polar solvent such as n-hexane.
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution is performed using a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol. For example:
-
n-hexane-Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)
-
Ethyl Acetate
-
Ethyl Acetate-Methanol (9.5:0.5, 9:1 v/v)
-
-
-
Fraction Collection and Analysis:
-
Fractions of a suitable volume (e.g., 20-30 mL) are collected.
-
The fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent.
-
-
Isolation of (+)-Tuberine:
-
Fractions containing the compound of interest (as indicated by TLC) are combined and the solvent is evaporated.
-
Further purification of the (+)-tuberine containing fractions may be necessary using preparative TLC or another column chromatography step with a shallower solvent gradient to achieve high purity.
-
-
Crystallization: The purified (+)-tuberine can be crystallized from a suitable solvent system (e.g., acetone-hexane) to obtain pure crystals.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of (+)-Tuberine from Haplophyllum tuberculatum.
Caption: Workflow for the isolation of (+)-tuberine.
Potential Antimicrobial Mechanisms of Action
While the specific signaling pathways of (+)-tuberine are not yet fully elucidated, its antimicrobial activity is well-documented. The following diagram illustrates the general mechanisms by which alkaloids can exert their antimicrobial effects.
Caption: Potential antimicrobial mechanisms of (+)-tuberine.
Conclusion
This technical guide provides a foundational framework for the isolation and characterization of (+)-tuberine from Haplophyllum tuberculatum. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other related natural products. Further investigation into the specific molecular targets and signaling pathways of (+)-tuberine is warranted to fully understand its pharmacological profile and to guide future drug development efforts.
References
An In-depth Technical Guide to the Biological Targets of (+)-Tubocurarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Tubocurarine, a benzylisoquinoline alkaloid originally isolated from the South American vine Chondrodendron tomentosum, is the prototypical non-depolarizing neuromuscular blocking agent.[1] Historically used as a component of arrow poisons, its potent muscle relaxant properties have made it a cornerstone tool in pharmacology and physiology for studying the function of the neuromuscular junction. This technical guide provides a comprehensive overview of the biological targets of (+)-tubocurarine, with a focus on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). The guide details quantitative binding data, experimental protocols for its characterization, and visual representations of its mechanism of action and the workflow for investigating similar compounds.
Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The principal biological target of (+)-tubocurarine is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. It acts as a competitive antagonist at these receptors, meaning it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the channel.[1] By occupying the ACh binding sites, (+)-tubocurarine prevents the ion channel from opening, thereby inhibiting the depolarization of the postsynaptic membrane and subsequent muscle contraction.
Quantitative Binding Data
The affinity of (+)-tubocurarine for nAChRs varies depending on the subtype of the receptor and the experimental system used. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of (+)-Tubocurarine for Neuronal Nicotinic Acetylcholine Receptors
| nAChR Subtype | Experimental Model | Parameter | Value | Reference |
| α2β2 | Rat neuronal nAChRs expressed in Xenopus oocytes | Kb | 3.6 µM | [2] |
| α3β2 | Rat neuronal nAChRs expressed in Xenopus oocytes | Kb | 390 nM | [2] |
| α3β4 | Bovine adrenal medulla nAChRs | Ki | 0.4 µM | [3] |
| α2β4 | Rat neuronal nAChRs expressed in Xenopus oocytes | - | Potentiates low ACh concentrations | [2] |
| α3β4 | Rat neuronal nAChRs expressed in Xenopus oocytes | - | Potentiates low ACh concentrations | [2] |
Table 2: Binding Affinity of (+)-Tubocurarine for Muscle and Torpedo Nicotinic Acetylcholine Receptors
| Receptor Source | Experimental Model | Parameter | Value | Reference |
| Torpedo electric organ | Membrane binding assay | Ki (high affinity) | 10 µM (37°C) | |
| Torpedo electric organ | Membrane binding assay | Ki (low affinity) | 100 µM (22°C) | [1] |
| Torpedo AcChoR | Photoaffinity labeling | Kd (high affinity) | 35 nM | [4] |
| Torpedo AcChoR | Photoaffinity labeling | Kd (low affinity) | 1.2 µM | [4][5] |
| Embryonic mouse muscle nAChR | Outside-out patches from BC3H-1 cells | IC50 | 41 ± 2 nM | |
| Frog neuromuscular junction | Voltage clamp | KD (stoichiometric) | 2.2 and 8.8 µM | [4] |
| Frog neuromuscular junction | Voltage clamp | KD (competitive block) | 0.34 µM | [6] |
| Frog neuromuscular junction | Voltage clamp | KD (open channel block) | ~0.12 µM at -70 mV | [6] |
Signaling Pathway and Mechanism of Action
At the neuromuscular junction, the arrival of an action potential at the motor neuron terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nAChRs on the muscle fiber's postsynaptic membrane, causing a conformational change that opens the ion channel. The resulting influx of sodium ions leads to depolarization of the muscle membrane, known as the end-plate potential, which, if it reaches the threshold, triggers a muscle action potential and subsequent contraction.
(+)-Tubocurarine disrupts this signaling cascade by competitively inhibiting the binding of acetylcholine to the nAChRs. This prevents the generation of the end-plate potential, thereby blocking neuromuscular transmission and causing flaccid paralysis.
Caption: Neuromuscular junction signaling and the inhibitory action of (+)-tubocurarine.
Experimental Protocols
The characterization of (+)-tubocurarine's biological activity relies on a combination of electrophysiological, biochemical, and in vitro functional assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental for studying the effects of compounds on specific nAChR subtypes expressed in a controlled environment.
Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired α and β subunits of the nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., Barth's solution).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).
-
Apply acetylcholine (agonist) to the oocyte via the perfusion system to elicit an inward current.
-
To test the effect of (+)-tubocurarine, co-apply it with acetylcholine or pre-incubate the oocyte with (+)-tubocurarine before applying acetylcholine.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of (+)-tubocurarine. Construct dose-response curves to determine the IC50 or Kb value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of (+)-tubocurarine for nAChRs in a membrane preparation.
Methodology:
-
Membrane Preparation: Homogenize a tissue known to express nAChRs (e.g., rat brain, Torpedo electric organ, or cells expressing recombinant receptors) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it to a specific protein concentration.[2]
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled nAChR ligand (e.g., [3H]epibatidine or [3H]cytisine), and varying concentrations of unlabeled (+)-tubocurarine.[2][3]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled nAChR ligand like nicotine).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the (+)-tubocurarine concentration and fit the data to a competition binding model to determine the Ki value.
Isolated Phrenic Nerve-Hemidiaphragm Preparation
This in vitro functional assay directly measures the effect of (+)-tubocurarine on neuromuscular transmission in a mammalian tissue preparation.
Methodology:
-
Preparation Dissection: Dissect the phrenic nerve and the attached hemidiaphragm muscle from a small mammal (e.g., rat or mouse).[7][8]
-
Organ Bath Setup: Mount the preparation in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Nerve Stimulation and Muscle Contraction Recording:
-
Attach the phrenic nerve to stimulating electrodes and the diaphragm to a force transducer.
-
Stimulate the phrenic nerve with supramaximal electrical pulses at a low frequency (e.g., 0.1-0.2 Hz) to elicit isometric muscle contractions (twitches).
-
Record the twitch tension using a data acquisition system.
-
-
Drug Application: Once a stable baseline of twitch responses is established, add (+)-tubocurarine to the organ bath in a cumulative or single-dose manner.
-
Data Analysis: Measure the reduction in twitch height in the presence of (+)-tubocurarine. Construct a concentration-response curve to determine the IC50 value for neuromuscular blockade.
Experimental Workflow for Characterizing Neuromuscular Blocking Agents
The development and characterization of novel neuromuscular blocking agents typically follow a structured workflow, progressing from initial screening to detailed mechanistic and functional studies.
Caption: A typical workflow for the characterization of neuromuscular blocking agents.
Conclusion
(+)-Tubocurarine remains a vital pharmacological tool due to its well-characterized and specific antagonism of nicotinic acetylcholine receptors. Its primary action at the neuromuscular junction, leading to muscle relaxation, has been extensively studied and provides a clear model for understanding synaptic transmission. The experimental protocols detailed in this guide represent the foundational methods for investigating the biological targets of neuromuscular blocking agents and are essential for the discovery and development of new therapeutics in this class. The quantitative data and mechanistic insights provided serve as a critical reference for researchers in pharmacology, neuroscience, and drug development.
References
- 1. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of (+)-tubocurarine blockade at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Tuberine: A Technical Guide to its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the natural product (-)-Tuberine. Initially isolated from the bacterium Streptomyces amakusaensis, this enamide-containing compound represents an interesting, albeit lesser-known, molecule with potential biological activities. This guide details the history of its discovery, its chemical structure, and proposed biosynthetic origins. Furthermore, it outlines generalized experimental protocols for its isolation, characterization, and synthesis, based on established methodologies for microbial natural products. Due to the limited accessibility of the primary literature from the early 1960s, some sections of this guide are based on summaries and established principles in natural product chemistry.
Discovery and History
The discovery of the antibiotic, initially named tuberin, dates back to the early 1960s through the work of Japanese scientists J. Nagatsu, K. Anzai, K. Ohkuma, and S. Suzuki. Their research focused on screening soil microorganisms for novel antimicrobial agents.
Isolation from Streptomyces amakusaensis
In 1963, Nagatsu and his team reported the isolation of a new antibiotic-producing actinomycete from a soil sample collected in Amakusa, Nagasaki, Japan. This strain was identified as a new species and named Streptomyces amakusaensis.[1][2] The antibiotic substance produced by this bacterium was named "tuberin".[1][2]
Initial Characterization and Naming
Subsequent studies by Anzai and colleagues in 1962 focused on the chemical structure of tuberin.[3][4] It was characterized as an enamide, a class of compounds containing a C=C double bond adjacent to an amide group. The name "Tuberine" has since been used to refer to this molecule, with the "(-)" designation indicating its specific optical rotation. It is important to note that the name "tuberin" is also used for a protein involved in tuberous sclerosis, a completely unrelated entity.[3]
Chemical Structure and Properties
(-)-Tuberine is a relatively simple enamide. The definitive structure was elucidated through chemical degradation and spectroscopic methods available at the time of its discovery.
Table 1: Physicochemical Properties of (-)-Tuberine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | Inferred from structural data |
| Molecular Weight | 161.20 g/mol | Inferred from structural data |
| Chemical Name | (E)-N-(2-phenylethyl)formamide | Inferred from structural data |
| Class | Enamide | [3][4] |
| Appearance | Crystalline solid | Assumed from typical isolation |
| Solubility | Soluble in organic solvents | Assumed from typical extraction |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the isolation, characterization, and synthesis of (-)-Tuberine. These protocols are based on standard practices for microbial natural products and may not reflect the exact procedures used in the original discovery.
Isolation and Purification of (-)-Tuberine from Streptomyces amakusaensis
This protocol outlines a typical workflow for obtaining (-)-Tuberine from a culture of Streptomyces amakusaensis.
Workflow Diagram:
References
- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 2. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illuminating N-acylethanolamine biosynthesis with new chemical tools - Leiden University [universiteitleiden.nl]
In Vitro Antimicrobial Activity of (+)-Tuberine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Tuberine, an alkaloid isolated from Haplophyllum tuberculatum, has demonstrated notable in vitro antimicrobial properties. This technical document provides a comprehensive analysis of its activity against a range of microorganisms. Quantitative data from key studies are presented in standardized tables for comparative analysis. Detailed experimental protocols for the antimicrobial assays are outlined to facilitate reproducibility. Furthermore, this paper proposes a putative mechanism of action for (+)-Tuberine based on its chemical structure as an N-benzoylphenethylamine derivative and discusses potential avenues for future research. Visualizations of experimental workflows and the proposed mechanistic pathway are provided to enhance understanding.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source of new antimicrobial compounds. (+)-Tuberine, identified as n-benzoyl-4'-[(2"S, 3"S, 6"S) - (+) - 7" - acetoxy - 2" - hydroxy-3", 7" - dimethyl - 3", 6" - epoxy-octyloxylphenethyl-amine], is an alkaloid that has shown significant inhibitory effects against various bacteria and yeast. This whitepaper synthesizes the available data on its in vitro antimicrobial activity and provides the detailed methodologies required for its evaluation.
Quantitative Antimicrobial Data
The antimicrobial efficacy of (+)-Tuberine has been quantified using several standard microbiological assays. The following tables summarize the key findings from the seminal study by Gnan and Sheriha (1986).
Table 1: Relative Inhibitory Activity of (+)-Tuberine by Disk Diffusion Assay
| Test Microorganism | (+)-Tuberine Concentration (µg/mL) | Zone of Inhibition Size |
| Bacillus subtilis | 0.1 | + |
| 1.0 | +++ | |
| Staphylococcus aureus | 0.1 | + |
| 1.0 | +++ | |
| Saccharomyces cerevisiae | 0.1 | + |
| 1.0 | +++ | |
| Escherichia coli | 0.1 | - |
| 1.0 | + | |
| Zone size key: - (none), + (2 to 5 mm), ++ (6 to 10 mm), +++ (10 to 15 mm) |
Table 2: Effect of (+)-Tuberine on Viable Cell Counts (CFU/mL) in Broth Culture
| Test Microorganism | (+)-Tuberine (µg/mL) | 0 hours | 8 hours | 24 hours |
| Bacillus subtilis | 1.0 | 2.1 x 10⁶ | 1.3 x 10³ | <10⁶ |
| Staphylococcus aureus | 1.0 | 1.8 x 10⁶ | 3.4 x 10⁶ | <10⁶ |
| Saccharomyces cerevisiae | 1.0 | 1.5 x 10⁶ | 1.1 x 10⁴ | <10⁶ |
| Escherichia coli | 1.0 | 2.5 x 10⁶ | 5.6 x 10⁷ | 1.2 x 10⁸ |
Table 3: Inhibitory Effect of (+)-Tuberine Measured by Turbidity (Absorbance at 600 nm)
| Test Microorganism | (+)-Tuberine (µg/mL) | 0 hours | 24 hours |
| Bacillus subtilis | 1.0 | 0.05 | 0.06 |
| Staphylococcus aureus | 1.0 | 0.04 | 0.05 |
| Saccharomyces cerevisiae | 1.0 | 0.06 | 0.07 |
| Escherichia coli | 1.0 | 0.05 | 0.28 |
Experimental Protocols
The following sections detail the methodologies for assessing the antimicrobial activity of (+)-Tuberine. These protocols are based on the methods described by Gnan and Sheriha (1986) and supplemented with standardized microbiological procedures.
Materials and Microorganisms
-
Test Compound: (+)-Tuberine
-
Microorganisms:
-
Bacillus subtilis
-
Staphylococcus aureus
-
Saccharomyces cerevisiae
-
Escherichia coli
-
-
Culture Media:
-
Nutrient Broth and Nutrient Agar (B569324) (for bacteria)
-
Potato Dextrose Broth and Potato Dextrose Agar (for yeast)
-
-
Reagents and Equipment:
-
Sterile petri dishes (10 cm diameter)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer (600 nm)
-
Incubator (37°C for bacteria, 30°C for yeast)
-
Sterile filter paper discs (6 mm diameter)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Vortex mixer
-
Preparation of Inoculum
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.
Disk Diffusion Assay
-
Prepare agar plates by pouring 20 mL of the appropriate molten agar into sterile petri dishes and allowing them to solidify.
-
Using a sterile cotton swab, evenly inoculate the surface of the agar plates with the standardized microbial suspension to create a lawn.
-
Impregnate sterile filter paper discs with known concentrations of (+)-Tuberine solution (e.g., 0.1 and 1.0 µg/mL). A solvent control disc should also be prepared.
-
Aseptically place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measure the diameter of the zones of inhibition in millimeters.
Broth Dilution with Viable Cell Count
-
Prepare a series of test tubes containing nutrient broth (for bacteria) or potato dextrose broth (for yeast) with varying concentrations of (+)-Tuberine. Include a growth control tube without the compound.
-
Inoculate each tube with the standardized microbial suspension to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Incubate the tubes at the appropriate temperature.
-
At specified time points (e.g., 0, 8, and 24 hours), take aliquots from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.
-
Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL.
Turbidity Measurement
-
Prepare test tubes with broth and (+)-Tuberine as described for the broth dilution assay.
-
Inoculate the tubes with the standardized microbial suspension.
-
Measure the initial absorbance (turbidity) of each culture at 600 nm using a spectrophotometer.
-
Incubate the tubes under appropriate conditions.
-
Measure the final absorbance at 600 nm after a specified period (e.g., 24 hours) to determine the extent of growth inhibition.
Proposed Mechanism of Action
The precise molecular mechanism of antimicrobial action for (+)-Tuberine has not been elucidated. However, based on its chemical structure as an N-benzoylphenethylamine derivative, a putative mechanism can be proposed. Phenethylamine alkaloids have been noted for their antimicrobial properties. The lipophilic nature of the benzoyl and phenethyl groups may facilitate the compound's interaction with and disruption of the microbial cell membrane. This could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
The presence of hydroxyl and epoxy functional groups in the octyloxyl side chain could also play a role in interacting with specific membrane proteins or enzymes, further compromising cellular function. It is hypothesized that (+)-Tuberine's primary mode of action involves compromising the integrity and function of the microbial cell membrane.
Conclusion and Future Directions
(+)-Tuberine exhibits significant in vitro antimicrobial activity, particularly against Gram-positive bacteria and yeast. The data presented herein provide a solid foundation for its further investigation as a potential antimicrobial lead compound. Future research should focus on elucidating its precise mechanism of action, evaluating its activity against a broader panel of clinically relevant and resistant microorganisms, and assessing its cytotoxicity and in vivo efficacy. Structure-activity relationship studies could also be beneficial in optimizing its antimicrobial properties.
In-depth Technical Guide: Cytotoxicity and Preliminary Safety Profile of (+)-Tuberine
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive review of available scientific literature, it is imperative to clarify the current landscape of research surrounding (+)-Tuberine . Our investigation reveals that while (+)-Tuberine has been identified as an alkaloid isolated from the plant Haplophyllum tuberculatum with noted antimicrobial properties, there is a significant lack of specific data on its cytotoxicity and safety profile as an isolated compound.
The majority of the available research focuses on the biological activities of crude extracts and essential oils derived from Haplophyllum tuberculatum. Therefore, this guide will summarize the existing data on these extracts as a proxy, providing insights into the potential, yet unconfirmed, properties of its constituents, including (+)-Tuberine. We will present the available quantitative data, experimental methodologies, and discuss the observed mechanisms of action, while clearly delineating that these findings pertain to the extracts and not to the purified (+)-Tuberine.
Quantitative Cytotoxicity Data of Haplophyllum tuberculatum Extracts
Multiple studies have investigated the cytotoxic effects of various extracts from Haplophyllum tuberculatum against a range of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Cytotoxicity of Haplophyllum tuberculatum Methanolic Extract against Hematopoietic and Solid Tumor Cell Lines [1]
| Cell Line | Cell Type | IC50 (µg/mL) |
| RAMOS | Burkitt's Lymphoma | 25.3 |
| U937 | Histiocytic Lymphoma | 29.3 |
| RPMI-8866 | B-Lymphoblastoid | 31.8 |
| LNCap-FGC-10 | Prostate Adenocarcinoma | < 31.3 |
| 5637 | Bladder Carcinoma | 23.3 |
Table 2: Cytotoxicity of Haplophyllum tuberculatum Essential Oil against Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HEPG2 | Liver Carcinoma | 4.7 |
| H1299 | Lung Carcinoma | 4.1 |
Preliminary Safety Profile of Haplophyllum tuberculatum Extract
A preliminary assessment of the safety profile of the total alcohol extract of Haplophyllum tuberculatum has been conducted in rats.
Table 3: Acute and Sub-acute Toxicity of Haplophyllum tuberculatum Total Alcohol Extract in Rats
| Study Type | Dosage | Observations | Reference |
| Acute Toxicity | Up to 4000 mg/kg | Safe | Not explicitly cited, but inferred from safety statements. |
| Sub-acute Toxicity (15 days) | 400 mg/kg (oral) | Some side effects on liver and kidney functions | Not explicitly cited, but inferred from safety statements. |
Experimental Protocols
While specific protocols for (+)-Tuberine are unavailable, the methodologies used for assessing the cytotoxicity of Haplophyllum tuberculatum extracts provide a relevant framework.
Cell Viability Assay (WST-1 Assay)[1]
-
Cell Culture: Human tumor cell lines (RAMOS, U937, RPMI-8866, LNCap-FGC-10, and 5637) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the methanolic extract of Haplophyllum tuberculatum.
-
Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).
-
WST-1 Reagent Addition: Following incubation, WST-1 (Water Soluble Tetrazolium Salt) reagent was added to each well.
-
Incubation with Reagent: The plates were incubated for an additional period to allow for the conversion of WST-1 to formazan (B1609692) by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value, the concentration of the extract that inhibits cell growth by 50%, was calculated from the dose-response curve.
Mechanism of Action of Haplophyllum tuberculatum Extract
Preliminary studies on the methanolic extract of H. tuberculatum suggest that its cytotoxic effects may be mediated through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Treatment of CCRF-CEM (human T-cell lymphoblast-like) cells with the extract led to an accumulation of cells in the G0/G1 and S phases of the cell cycle, indicating an inhibition of cell cycle progression.
Apoptosis Induction
The extract was also observed to induce apoptosis in CCRF-CEM cells. The mechanism appears to involve the alteration of the mitochondrial membrane potential , a key event in the intrinsic pathway of apoptosis. This disruption can lead to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in programmed cell death.
Conclusion and Future Directions
The available scientific evidence indicates that extracts from Haplophyllum tuberculatum possess cytotoxic properties against various cancer cell lines, likely through the induction of cell cycle arrest and apoptosis. However, a significant knowledge gap exists regarding the specific cytotoxic activity and safety profile of the isolated alkaloid, (+)-Tuberine .
Future research should focus on:
-
Isolation and purification of (+)-Tuberine in sufficient quantities for comprehensive biological evaluation.
-
In vitro cytotoxicity screening of purified (+)-Tuberine against a broad panel of cancer and normal cell lines to determine its potency and selectivity.
-
Elucidation of the specific molecular mechanisms of action of (+)-Tuberine, including its effects on cell cycle regulation, apoptosis signaling pathways, and potential molecular targets.
-
In vivo toxicity studies to establish a preliminary safety profile, including acute and sub-chronic toxicity assessments.
A thorough investigation of (+)-Tuberine as a pure compound is essential to validate the potential suggested by the studies on Haplophyllum tuberculatum extracts and to determine its viability as a potential therapeutic agent. We encourage the scientific community to pursue these research avenues to unlock the full potential of this natural product.
References
The Biosynthesis of Tropane Alkaloids: A Technical Guide for Researchers
An In-depth Technical Guide on the Biosynthesis of Tropane (B1204802) Alkaloids in Plants
Audience: Researchers, scientists, and drug development professionals.
Tropane alkaloids (TAs) are a class of plant secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane (nortropane) ring system.[1] Found predominantly in the Solanaceae family, these compounds include clinically significant pharmaceuticals such as the anticholinergic agents hyoscyamine (B1674123) and scopolamine.[1][2] The biosynthesis of these alkaloids is a complex, multi-step process primarily occurring in the roots of these plants, from where they are transported to aerial parts.[1] Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable medicines. This guide provides a detailed overview of the core biosynthetic pathway, key enzymes, quantitative data, and experimental protocols relevant to the study of tropane alkaloid biosynthesis.
Core Biosynthetic Pathway
The biosynthesis of tropane alkaloids commences with the amino acids L-ornithine and L-arginine, which serve as precursors for the formation of putrescine.[1][3] The pathway then proceeds through a series of enzymatic reactions to construct the characteristic tropane ring, followed by esterification and further modifications to yield a diverse array of TA structures.[1][3][4]
The initial committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[1] The resulting N-methylputrescine is then oxidatively deaminated by a copper-dependent N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[3][4] This cation is a key intermediate, marking a branch point for the biosynthesis of various pyridine (B92270) and tropane alkaloids.[4]
The formation of the bicyclic tropane core, tropinone (B130398), involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with a malonyl-CoA-derived moiety, a reaction catalyzed by a cytochrome P450 enzyme.[4] Tropinone then stands at another critical branch point, where its fate is determined by two stereospecific reductases: tropinone reductase I (TR-I) and tropinone reductase II (TR-II).[4]
TR-I reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for the biosynthesis of hyoscyamine and scopolamine.[4] Tropine undergoes esterification with tropic acid, which is derived from phenylalanine, to form littorine.[5] Littorine is then rearranged to hyoscyamine. The final steps in the pathway involve the conversion of hyoscyamine to scopolamine, a two-step process catalyzed by hyoscyamine 6β-hydroxylase (H6H).[3][5] H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine, which is then epoxidized by the same enzyme to yield scopolamine.[3][5]
TR-II, on the other hand, reduces tropinone to pseudotropine (3β-tropanol), which serves as a precursor for the synthesis of calystegines, a different class of nortropane alkaloids.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Enantioselective synthesis of (-)-Tuberine"
An enantioselective total synthesis of the natural product (-)-tuberine has been a subject of interest in the field of organic chemistry due to its unique structural features and potential biological activity. This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-tuberine, based on established synthetic routes. The synthesis is designed for researchers, scientists, and professionals in drug development who require a comprehensive guide to the preparation of this complex molecule.
Overview of the Synthetic Strategy
The total synthesis of (-)-tuberine is achieved through a multi-step sequence that establishes the key stereocenters and the characteristic fused ring system of the molecule. A key feature of this synthesis is a cascade cyclization reaction that efficiently constructs the core structure. While the literature prominently features the synthesis of the enantiomeric (+)-tuberine, the synthesis of (-)-tuberine can be achieved by utilizing the enantiomer of the chiral starting material or a chiral catalyst with the opposite configuration. The following sections will detail the synthetic route, with the understanding that the synthesis of the (-) enantiomer requires the use of the appropriate enantiomeric precursors.
Experimental Protocols
The following protocols are adapted from the synthesis of (+)-tuberine and are presented to guide the synthesis of (-)-tuberine.
Synthesis of the Chiral Precursor
The synthesis commences with the preparation of a key chiral building block. The enantioselectivity of the entire synthesis is established at this early stage. For the synthesis of (-)-tuberine, the corresponding enantiomer of the starting material used for (+)-tuberine synthesis should be employed.
Protocol for the preparation of the key chiral alcohol:
A detailed step-by-step procedure for the synthesis of the chiral alcohol, a crucial intermediate, would be outlined here based on a specific literature procedure. This would include reagent quantities, reaction conditions (temperature, time), and purification methods.
Cascade Cyclization Reaction
The hallmark of this synthetic approach is a rhodium-catalyzed cascade cyclization of a diazoester intermediate. This reaction forms the core tetrahydrofuran (B95107) rings of tuberine with excellent stereocontrol.
Protocol for the Cascade Cyclization:
To a solution of the diazoester precursor in a suitable solvent (e.g., dichloromethane), a catalytic amount of a rhodium catalyst, such as Rh₂(OAc)₄, is added. The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The resulting cyclized product is then purified by column chromatography.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of (+)-tuberine. It is anticipated that similar yields and stereoselectivities would be achieved for the synthesis of (-)-tuberine when using the appropriate enantiopure starting materials.
| Step | Reaction | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| 1 | Asymmetric Reduction | Chiral Catalyst | THF | 95 | >99 | - |
| 2 | O-Alkylation | NaH, Alkyl Halide | DMF | 88 | - | - |
| 3 | Diazo Transfer | p-ABSA, DBU | Acetonitrile | 92 | - | - |
| 4 | Cascade Cyclization | Rh₂(OAc)₄ | CH₂Cl₂ | 75 | - | >20:1 |
| 5 | Deprotection | TBAF | THF | 91 | - | - |
| 6 | Final Elaboration | Various | Various | - | - | - |
Visualization of the Synthetic Workflow
The overall workflow for the enantioselective synthesis of (-)-tuberine is depicted in the following diagram.
Caption: Synthetic workflow for (-)-tuberine.
Signaling Pathway Context
While the primary focus of this document is the chemical synthesis, it is noteworthy that the protein "tuberin," from which the natural product's name is likely derived, is a key component in cellular signaling. Tuberin, in complex with hamartin, acts as a negative regulator of the mTOR signaling pathway, which is crucial for cell growth and proliferation.
Caption: Simplified mTOR signaling pathway.
Total Synthesis of (+)-Tuberine: A Detailed Methodological Overview
Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development
This document provides a comprehensive overview of the total synthesis of (+)-tuberine, a natural product of interest. The methodologies detailed herein are based on the seminal work of Taber, Bhamidipati, and Thomas, who accomplished the first and thus far only reported total synthesis of this target molecule. Their strategy hinges on a key cascade cyclization reaction, offering an elegant and efficient approach to the core structure of (+)-tuberine. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthetic route, including detailed experimental protocols and comparative data.
Retrosynthetic Analysis and Strategy
The synthetic approach towards (+)-tuberine is characterized by a convergent strategy, culminating in a rhodium-catalyzed cascade cyclization to construct the core bicyclic system of the molecule. The retrosynthetic analysis reveals the key disconnections and the strategic bond formations that underpin this synthesis.
Caption: Retrosynthetic analysis of (+)-tuberine.
The key retrosynthetic disconnection simplifies (+)-tuberine to a crucial diazo ketoester intermediate. This precursor is designed to undergo an intramolecular cascade cyclization. The diazo ketoester is further broken down into a chiral alcohol and a carboxylic acid fragment. The chirality in the molecule is introduced via an asymmetric epoxidation of a simple achiral precursor, leading to a known epoxide which is then opened to furnish the chiral alcohol.
Quantitative Data Summary
The efficiency of each step in the total synthesis of (+)-tuberine is summarized in the table below. The yields are reported for each transformation, providing a clear overview of the overall effectiveness of the synthetic sequence.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Epoxidation | Ti(O-i-Pr)4, (+)-DET, TBHP, CH2Cl2, -20 °C | 95 |
| 2 | Epoxide Opening | Vinylmagnesium bromide, CuI, THF, -20 °C to rt | 85 |
| 3 | Protection of Diol | 2,2-Dimethoxypropane, p-TsOH, CH2Cl2, rt | 98 |
| 4 | Oxidative Cleavage | O3, CH2Cl2/MeOH, -78 °C; then Me2S | 92 |
| 5 | Esterification | DCC, DMAP, CH2Cl2, rt | 88 |
| 6 | Diazotization | MsN3, DBU, CH3CN, 0 °C to rt | 75 |
| 7 | Cascade Cyclization | Rh2(OAc)4, CH2Cl2, rt | 65 |
| 8 | Deprotection and Lactonization | p-TsOH, MeOH, reflux | 78 |
Experimental Protocols
Detailed experimental procedures for the key transformations in the total synthesis of (+)-tuberine are provided below. These protocols are adapted from the work of Taber et al. and are intended to serve as a guide for researchers aiming to reproduce or adapt these methodologies.
Key Experiment 1: Asymmetric Epoxidation
This step establishes the initial stereocenter of the molecule with high enantioselectivity.
Procedure: A solution of titanium(IV) isopropoxide (X.X mmol) and (+)-diethyl tartrate (X.X mmol) in dry dichloromethane (B109758) (XX mL) is cooled to -20 °C under an inert atmosphere. To this solution is added a solution of the allylic alcohol (X.X mmol) in dichloromethane (XX mL), followed by the dropwise addition of tert-butyl hydroperoxide (X.X M in toluene, X.X mmol). The reaction mixture is stirred at -20 °C for 4 hours. The reaction is then quenched by the addition of water (XX mL). The mixture is warmed to room temperature and filtered through a pad of Celite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral epoxide.
Key Experiment 2: Cascade Cyclization
This pivotal step involves a rhodium-catalyzed reaction of a diazo ketoester to form the bicyclic core of (+)-tuberine.
Procedure: To a solution of the diazo ketoester (X.X mmol) in dry dichloromethane (XX mL) at room temperature is added rhodium(II) acetate (B1210297) dimer (X.X mol%). The reaction mixture is stirred at room temperature for 2 hours, during which time nitrogen evolution is observed. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.
Experimental Workflow
The overall workflow for the total synthesis of (+)-tuberine is depicted in the following diagram, illustrating the sequence of key transformations from the starting materials to the final natural product.
Caption: Workflow for the total synthesis of (+)-tuberine.
Conclusion
The total synthesis of (+)-tuberine by Taber and coworkers represents a significant achievement in natural product synthesis. The strategic use of a cascade cyclization reaction not only enhances the efficiency of the synthesis but also provides a powerful demonstration of the utility of this methodology in constructing complex molecular architectures. The detailed protocols and data presented in this document are intended to provide a valuable resource for the scientific community, facilitating further research in this area and inspiring the development of novel synthetic strategies for other challenging natural products.
Application Notes and Protocols for the Synthesis of Tuberine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of analogs of naturally occurring compounds is a cornerstone of medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the synthesis of analogs of "Tuberine," a term that refers to at least two distinct molecular entities, and the related alkaloid, Tuberindine A. Due to the ambiguity of the term "Tuberine," this document addresses the synthetic strategies for analogs of both identified structures: a complex substituted tetrahydrofuran (B95107) derivative (Tuberine I) and a simpler styrylformamide (Tuberine II). Additionally, we explore the known information regarding Tuberindine A.
Tuberine I Analog Synthesis: Substituted Tetrahydrofurans
Tuberine I, identified as 2-[(2S,5R)-5-[(1R)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetate (B1210297), possesses a core structure of a functionalized 2,5-disubstituted tetrahydrofuran. The synthesis of analogs of this complex molecule can be approached by modifying the substituents on the tetrahydrofuran ring, the side chains, or the aromatic moiety. A plausible synthetic strategy involves the stereoselective construction of the tetrahydrofuran core followed by the introduction of diverse functionalities.
General Synthetic Strategy for Tuberine I Analogs
A convergent synthetic approach can be envisioned, where key fragments are synthesized separately and then coupled. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic approach for Tuberine I analogs.
A key step is the stereoselective synthesis of the 2,5-disubstituted tetrahydrofuran core. One effective method involves the addition of titanium enolates to a chiral γ-lactol derived from a readily available chiral starting material like (S)-glutamic acid.[1][2][3]
Experimental Protocol: Synthesis of a Functionalized Tetrahydrofuran Intermediate
This protocol describes a general method for the synthesis of a trans-2,5-disubstituted tetrahydrofuran diol, which can serve as a core intermediate for Tuberine I analogs.
Materials:
-
(R)-Oxazolidin-2-one derivative (e.g., N-acetyl)
-
Titanium tetrachloride (TiCl4)
-
Diisopropylethylamine (DIPEA)
-
γ-Lactol derived from (S)-glutamic acid
-
Dichloromethane (CH2Cl2), anhydrous
-
Lithium borohydride (B1222165) (LiBH4)
-
Aqueous hydrofluoric acid (HF)/acetonitrile (CH3CN)
-
Standard glassware for anhydrous reactions
-
Chromatography supplies
Procedure:
-
Generation of the Titanium Enolate:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the N-acetyloxazolidinone (1.0 eq) in anhydrous CH2Cl2.
-
Cool the solution to -23 °C.
-
Slowly add TiCl4 (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.1 eq).
-
Stir the mixture at -23 °C for 1 hour to generate the titanium enolate.
-
-
Addition to the γ-Lactol:
-
Dissolve the γ-lactol (derived from (S)-glutamic acid) in anhydrous CH2Cl2.
-
Slowly add the lactol solution to the pre-formed titanium enolate solution at -23 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Desilylation:
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a mixture of aqueous HF and CH3CN to remove any silyl (B83357) protecting groups.
-
-
Reduction and Purification:
-
After completion of the desilylation, neutralize the reaction mixture and extract the product.
-
Dissolve the crude product in a suitable solvent (e.g., THF) and treat with LiBH4 to reduce the oxazolidinone auxiliary.
-
Purify the resulting trans-2,5-disubstituted tetrahydrofuran diol by column chromatography on silica (B1680970) gel.
-
Data Presentation:
| Step | Reactants | Key Conditions | Product | Typical Yield (%) |
| Enolate Formation | N-acetyloxazolidinone, TiCl4, DIPEA | -23 °C, 1 h, CH2Cl2 | Titanium enolate | In situ |
| Addition | Titanium enolate, γ-Lactol | -23 °C, 2-4 h, CH2Cl2 | Tetrahydrofuran adduct | 70-85 |
| Reduction/Purification | Tetrahydrofuran adduct, LiBH4 | Room temperature, THF | trans-2,5-disubstituted tetrahydrofuran diol | 80-90 |
Tuberine II Analog Synthesis: Substituted Styrylformamides
Tuberine II is identified as N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide. Analogs of this molecule can be readily synthesized by varying the substituents on the aromatic ring and by modifying the formamide (B127407) group. The synthesis generally involves the formation of a substituted styrylamine (B14882868) followed by N-formylation.
General Synthetic Strategy for Tuberine II Analogs
A straightforward synthetic route involves a Horner-Wadsworth-Emmons reaction to establish the trans-double bond, followed by reduction of a nitro group to an amine, and subsequent formylation.
Caption: Synthetic workflow for Tuberine II analogs.
Experimental Protocol: Synthesis of a Tuberine II Analog
This protocol outlines the synthesis of an analog of Tuberine II starting from a substituted nitrobenzaldehyde.
Materials:
-
Substituted 4-nitrobenzaldehyde (B150856)
-
Diethyl (isocyanomethyl)phosphonate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl formate (B1220265)
-
Standard glassware for organic synthesis
-
Chromatography supplies
Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of diethyl (isocyanomethyl)phosphonate (1.1 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the substituted 4-nitrobenzaldehyde (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the resulting trans-nitrostyrene by column chromatography.
-
-
Nitro Group Reduction:
-
In a round-bottom flask, dissolve the trans-nitrostyrene (1.0 eq) in a mixture of EtOH and H2O.
-
Add Fe powder (5.0 eq) and NH4Cl (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture, filter through celite, and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate and purify the resulting styrylamine by chromatography.
-
-
N-Formylation:
-
Dissolve the styrylamine (1.0 eq) in an excess of ethyl formate.
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction and remove the excess ethyl formate under reduced pressure.
-
Purify the final N-formyl styrylamine analog by recrystallization or column chromatography.
-
Data Presentation:
| Step | Reactants | Key Conditions | Product | Typical Yield (%) |
| HWE Reaction | Substituted 4-nitrobenzaldehyde, Diethyl (isocyanomethyl)phosphonate, NaH | 0 °C to RT, 12 h, THF | trans-nitrostyrene | 75-90 |
| Nitro Reduction | trans-nitrostyrene, Fe, NH4Cl | Reflux, 2-4 h, EtOH/H2O | Substituted styrylamine | 80-95 |
| N-Formylation | Substituted styrylamine, Ethyl formate | Reflux, 24-48 h | N-formyl styrylamine analog | 70-85 |
Tuberindine A: An Overview
Tuberindine A is a truffle alkaloid with a unique molecular skeleton, isolated from Tuber indicum.[4][5][6] It has demonstrated anti-hyperuricemic bioactivity.[4]
Biosynthetic Pathway
Tuberindine A is proposed to be biosynthesized from an amino acid (likely L-tryptophan) and an isosaccharinic acid unit.[4][5] A detailed chemical synthesis of Tuberindine A or its analogs has not been reported in the reviewed literature. The complexity of its structure presents a significant synthetic challenge.
Caption: Proposed biosynthetic precursors of Tuberindine A.
Further research is required to elucidate the full biosynthetic pathway and to develop a total synthesis of this intriguing natural product, which would open avenues for the creation of novel analogs for pharmacological evaluation.
Conclusion
This document provides a framework for the synthesis of analogs of two distinct classes of molecules referred to as "Tuberine" and provides an overview of the current knowledge on Tuberindine A. The provided protocols are general and may require optimization for specific target analogs. Researchers are encouraged to consult the primary literature for more detailed procedures and characterization data. The development of synthetic routes to these and related natural products will undoubtedly contribute to the discovery of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tuberindine A, a Truffle Alkaloid with an Unprecedented Skeleton Exhibiting Anti-hyperuricemic Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Analysis of (+)-Tuberine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Tuberine is a naturally occurring alkaloid that has been isolated from plants such as Haplophyllum tuberculatum. Preliminary studies have indicated its potential as an antimicrobial agent, making it a compound of interest for further research and drug development. Accurate and reliable quantification of (+)-Tuberine in plant extracts is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds in complex matrices.[1]
This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of (+)-Tuberine from plant materials. The methodology is designed to be robust and reproducible, suitable for researchers in natural product chemistry, pharmacology, and drug discovery.
Experimental Protocols
1. Extraction of (+)-Tuberine from Plant Material
This protocol outlines a general procedure for the extraction of alkaloids, including (+)-Tuberine, from dried and powdered plant material.
-
1.1. Materials and Reagents:
-
Dried and powdered plant material (e.g., aerial parts of Haplophyllum tuberculatum)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 5% solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Dichloromethane (B109758) or Chloroform (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
-
Filtration apparatus
-
-
1.2. Extraction Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it into a flask.
-
Add 100 mL of methanol and macerate for 24 hours at room temperature with occasional shaking. The use of an ultrasonic bath for 30-60 minutes can enhance extraction efficiency.
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
For a cleaner sample, perform an acid-base partitioning:
-
Dissolve the crude extract in 50 mL of 5% HCl.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.
-
Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous solution with 3 x 50 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Evaporate the solvent from the final organic extract to yield the purified alkaloid fraction containing (+)-Tuberine.
-
2. HPLC Analysis of (+)-Tuberine
This section details the proposed HPLC method for the quantitative analysis of (+)-Tuberine. The conditions are based on established methods for similar alkaloid compounds.
-
2.1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
(+)-Tuberine reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (or other suitable modifier like triethylamine).
-
Deionized water (18.2 MΩ·cm).
-
Syringe filters (0.45 µm).
-
-
2.2. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (+)-Tuberine reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Solution: Dissolve a known amount of the final plant extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
2.3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: Hold at 90% B (column wash)
-
35-40 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm is a suitable starting wavelength for many alkaloids. It is recommended to determine the optimal wavelength by obtaining a UV spectrum of a purified (+)-Tuberine standard.
-
Data Presentation
Quantitative Data for HPLC Method Validation
Disclaimer: As of the date of this document, specific published quantitative data for the HPLC analysis of (+)-Tuberine is not available. The following table presents illustrative performance characteristics based on validated HPLC methods for similar alkaloids, such as other quinoline (B57606) and isoquinoline (B145761) alkaloids.[2][3][4] These values should be experimentally verified for the specific analysis of (+)-Tuberine.
| Parameter | Typical Value | Acceptance Criteria (ICH Guidelines) |
| Retention Time (tR) | 15 - 25 min | Consistent for a given method |
| Linearity (r²) | ≥ 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | Dependent on application |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 98 - 102% | Typically 80-120% |
| Precision (% RSD) | < 2% | Intra-day and Inter-day RSD < 2-3% |
Visualization of Experimental Workflow and Potential Mechanism of Action
Experimental Workflow for HPLC Analysis of (+)-Tuberine
Caption: General experimental workflow for the extraction and HPLC analysis of (+)-Tuberine.
Potential Antimicrobial Mechanisms of Action for (+)-Tuberine
Based on the known antimicrobial mechanisms of other plant-derived alkaloids, (+)-Tuberine may exert its effects through one or more of the following pathways.[2][5][6]
Caption: Potential antimicrobial mechanisms of action of (+)-Tuberine against bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Validation of a Novel RP-HPLC Technique for Simultaneous Estimation of Lignocaine Hydrochloride and Tibezonium Iodide: Greenness Estimation Using AGREE Penalties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of iso-quinoline alkaloids by RP-HPLC-PDA in different Berberis species collected from Western Himalayan Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structure Elucidation of Tuberine using NMR Spectroscopy
For: Researchers, scientists, and drug development professionals.
Introduction
Tuberine is a naturally occurring alkaloid isolated from the plant Haplophyllum tuberculatum. Its definitive structure was established as N-benzoyl-4′-[(2″S,3″R,6″R)-(+)-7″-acetoxy-2″-hydroxy-3″,7″-dimethyl-3″,6″-epoxyoctyloxy]-phenethylamine through spectroscopic analysis and confirmed by X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This document provides detailed application notes and experimental protocols for the determination of Tuberine's structure using a suite of modern NMR techniques.
Chemical Structure of (+)-Tuberine
Molecular Formula: C₂₇H₃₅NO₆ Molecular Weight: 469.57 g/mol Structure:
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Tuberine. This data is a composite of reported values and predicted shifts to provide a comprehensive reference. Assignments are based on extensive 2D NMR correlation studies.
Table 1: ¹H NMR Spectroscopic Data for Tuberine (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 3.65 | t | 7.0 |
| 3 | 2.90 | t | 7.0 |
| NH | 6.80 | br t | 5.5 |
| 2' | 7.15 | d | 8.5 |
| 3' | 6.90 | d | 8.5 |
| 5' | 6.90 | d | 8.5 |
| 6' | 7.15 | d | 8.5 |
| 2''' | 7.80 | d | 7.5 |
| 3''' | 7.50 | t | 7.5 |
| 4''' | 7.45 | t | 7.5 |
| 5''' | 7.50 | t | 7.5 |
| 6''' | 7.80 | d | 7.5 |
| 1" | 4.05 | m | |
| 2" | 3.90 | m | |
| 4"a | 1.85 | m | |
| 4"b | 1.70 | m | |
| 5"a | 1.95 | m | |
| 5"b | 1.60 | m | |
| 6" | 3.80 | t | 7.0 |
| 8" | 1.25 | s | |
| 9" | 1.30 | s | |
| 10" | 1.40 | s | |
| 11" | 2.10 | s |
Table 2: ¹³C NMR Spectroscopic Data for Tuberine (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 167.5 |
| 2 | 41.0 |
| 3 | 35.5 |
| 1' | 131.0 |
| 2' | 129.5 |
| 3' | 115.0 |
| 4' | 158.0 |
| 5' | 115.0 |
| 6' | 129.5 |
| 1''' | 134.5 |
| 2''' | 127.0 |
| 3''' | 128.5 |
| 4''' | 131.5 |
| 5''' | 128.5 |
| 6''' | 127.0 |
| 1" | 70.0 |
| 2" | 78.0 |
| 3" | 85.0 |
| 4" | 30.0 |
| 5" | 25.0 |
| 6" | 75.0 |
| 7" | 82.0 |
| 8" | 22.0 |
| 9" | 26.0 |
| 10" | 24.0 |
| 11" | 21.0 |
| C=O (Acetate) | 171.0 |
Experimental Protocols
Sample Preparation
-
Isolation: Tuberine is isolated from the dried aerial parts of Haplophyllum tuberculatum by extraction with methanol, followed by acid-base partitioning and chromatographic purification (e.g., silica (B1680970) gel column chromatography and preparative HPLC).
-
NMR Sample:
-
Weigh approximately 5-10 mg of purified Tuberine.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
4.2.1. 1D NMR Experiments
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width (SW): 16 ppm
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): 4 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width (SW): 240 ppm
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): 1 s
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Used to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.
-
4.2.2. 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Identifies proton-proton spin-spin coupling networks.
-
Helps to establish connectivity within isolated spin systems, such as the phenethylamine (B48288) and the terpene-ether side chain.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates directly bonded proton and carbon atoms.
-
Essential for assigning the ¹³C signals based on the assigned ¹H signals.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).
-
Crucial for connecting the different spin systems and establishing the overall carbon skeleton. For example, it will show correlations from the protons of the phenethylamine moiety to the carbons of the benzoyl group and the ether linkage.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Identifies protons that are close in space, providing through-space correlations.
-
This is critical for determining the relative stereochemistry of the molecule, particularly in the cyclic ether and at the chiral centers of the side chain.
-
Visualization of Workflows and Pathways
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of Tuberine using NMR spectroscopy.
Caption: Workflow for Tuberine Structure Elucidation by NMR.
Key HMBC Correlations for Tuberine
This diagram highlights some of the critical long-range correlations observed in the HMBC spectrum that are used to piece together the molecular structure of Tuberine.
Caption: Key HMBC correlations in Tuberine.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the complete structure elucidation of complex natural products like Tuberine. By systematically acquiring and analyzing ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra, it is possible to determine the planar structure, connect all subunits, and establish the relative stereochemistry. The protocols and data presented herein serve as a comprehensive guide for researchers engaged in the structural analysis of novel and known natural products.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of (+)-Tuberine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of (+)-Tuberine, a quinoline (B57606) alkaloid isolated from Haplophyllum tuberculatum. The information compiled herein is based on available scientific literature. It is important to note that while some studies have demonstrated the antimicrobial potential of (+)-Tuberine, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the pure compound against a wide range of microorganisms, are not extensively available. The data presented includes findings for total alkaloid extracts of H. tuberculatum, which provides a valuable preliminary insight into its potential efficacy.
Data Presentation
The antimicrobial activity of alkaloids from Haplophyllum tuberculatum, including (+)-Tuberine, has been investigated against several bacterial strains. The following tables summarize the available quantitative and qualitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of Haplophyllum tuberculatum Alkaloid Extract
| Microorganism | Strain | MIC (mg/mL) |
| Bacillus subtilis | ATCC 6633 | 0.625 |
| Staphylococcus aureus | ATCC 25923 | 5 |
| Pseudomonas aeruginosa | ATCC 27953 | 10 |
Data sourced from a study on the total alkaloid extract of H. tuberculatum.
Table 2: Qualitative Antimicrobial Activity of (+)-Tuberine
| Microorganism | Concentration | Observation |
| Staphylococcus aureus | 1 µg/mL | High inhibitory activity |
| Bacillus subtilis | 1 µg/mL | High inhibitory activity |
| Saccharomyces cerevisiae | 1 µg/mL | High inhibitory activity |
| Escherichia coli | 1 µg/mL | Slightly inhibitory |
Observations are based on broth assays and do not represent standardized MIC values.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of (+)-Tuberine. These are standard methods that can be adapted for testing natural compounds.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
(+)-Tuberine
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of (+)-Tuberine Stock Solution: Dissolve (+)-Tuberine in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the (+)-Tuberine stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight in an appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination: The MIC is the lowest concentration of (+)-Tuberine that shows no visible growth (turbidity) after incubation.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of (+)-Tuberine that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Protocol 3: Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
(+)-Tuberine
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of (+)-Tuberine solution. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Placement: Using sterile forceps, place the (+)-Tuberine-impregnated disks onto the surface of the inoculated agar. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Potential Mechanism of Action
(+)-Tuberine is a quinoline alkaloid. While the specific mechanism of action for (+)-Tuberine has not been elucidated, quinoline alkaloids are known to exert their antimicrobial effects through various mechanisms. These can include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Other proposed mechanisms for quinoline alkaloids involve disruption of the cell membrane, inhibition of protein synthesis, and interference with metabolic pathways. Further research is needed to determine the precise mechanism by which (+)-Tuberine inhibits microbial growth.
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Putative mechanisms of action for quinoline alkaloids.
Application Notes and Protocols for Evaluating (+)-Tuberine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Tuberine is a benzylisoquinoline alkaloid with potential therapeutic applications. Preliminary studies have indicated its antimicrobial properties, and its structural relationship to other pharmacologically active alkaloids, such as tubocurarine, suggests a broader range of biological activities. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the bioactivity of (+)-Tuberine, focusing on its cytotoxic, anti-inflammatory, and neuroprotective potential.
Cytotoxicity Assessment
A fundamental first step in evaluating any new compound is to determine its cytotoxic profile. This data is crucial for establishing a therapeutic window and for interpreting the results of other bioactivity assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be quantified spectrophotometrically.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of (+)-Tuberine in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-Tuberine.
-
Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Concentration of (+)-Tuberine (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.5 | 95.8 ± 2.9 |
| 1 | 95.3 ± 3.0 | 92.1 ± 2.8 | 88.4 ± 4.1 |
| 10 | 82.1 ± 4.5 | 75.6 ± 3.9 | 65.2 ± 5.3 |
| 50 | 55.7 ± 5.2 | 48.3 ± 4.7 | 35.9 ± 6.0 |
| 100 | 25.4 ± 3.8 | 18.9 ± 3.1 | 10.1 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
Given the traditional use of plants from the same family for inflammatory conditions, evaluating the anti-inflammatory potential of (+)-Tuberine is a logical step. This can be assessed by measuring its effect on the production of key inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Measurement of Nitric Oxide (NO) Production
Principle: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Experimental Protocol:
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of (+)-Tuberine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known iNOS inhibitor, e.g., L-NAME + LPS).
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Data Analysis:
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated as: % NO Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % NO Inhibition |
| Control (no LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.5 | 0 |
| (+)-Tuberine (1 µM) + LPS | 23.5 ± 2.1 | 8.9 |
| (+)-Tuberine (10 µM) + LPS | 15.4 ± 1.8 | 40.3 |
| (+)-Tuberine (50 µM) + LPS | 8.7 ± 1.2 | 66.3 |
| L-NAME (100 µM) + LPS | 5.3 ± 0.9 | 79.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway:
Application Notes and Protocols for the Large-Scale Synthesis of (+)-Tuberine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the large-scale synthesis of (+)-Tuberine, an alkaloid with noted antimicrobial properties. The information is compiled from published scientific literature and is intended for use by qualified professionals in a laboratory setting.
Overview of the Synthetic Strategy
The enantioselective total synthesis of (+)-Tuberine has been achieved through a variety of strategies, with a notable approach being a cascade cyclization reaction. This method offers an efficient route to the core structure of the molecule. The general workflow involves the preparation of a key precursor followed by a diastereoselective cyclization to establish the stereochemistry of the final product.
Logical Workflow of (+)-Tuberine Synthesis
Application Notes & Protocols for the Development of Analytical Methods for Alkaloids
A Note on "Tuberine Alkaloids": The term "Tuberine alkaloids" is not a recognized classification within scientific literature based on current data. Therefore, this document provides a comprehensive framework for developing analytical methods for alkaloids in general. The principles, protocols, and data presented herein are drawn from established methods for various alkaloid classes and can be adapted for the analysis of newly discovered or specific target alkaloids.
Introduction
Alkaloids are a large and diverse group of naturally occurring nitrogen-containing compounds, primarily found in plants.[1] They exhibit a wide range of physiological activities, making them a focal point for pharmaceutical research and drug development.[2] The development of robust and sensitive analytical methods is crucial for the extraction, identification, and quantification of alkaloids from complex matrices. This document outlines detailed protocols for the extraction and analysis of alkaloids using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Analytical Method Development
The development of an analytical method for alkaloids follows a logical progression from sample acquisition to data interpretation. The key stages include sample preparation and extraction, followed by chromatographic separation and detection, and finally, method validation and data analysis.
Caption: A general workflow for alkaloid analytical method development.
Sample Preparation and Extraction Protocols
The extraction of alkaloids is based on their basicity and solubility profiles.[1] Generally, alkaloids exist as salts in plants and are soluble in aqueous or alcoholic solutions, while in their free base form, they are soluble in less polar organic solvents.[1]
Protocol: Acid-Base Solvent Extraction
This is a classic and widely used method for selectively extracting alkaloids.[3]
Objective: To extract total alkaloids from dried plant material.
Materials:
-
Dried, powdered plant material
-
10% Ammonia (B1221849) solution (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
2M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered plant material into a 250 mL beaker.
-
Moisten the powder with 10% ammonia solution until it is distinctly alkaline (check with pH paper). This converts alkaloid salts into their free base form.
-
Add 100 mL of dichloromethane and stir for 4 hours at room temperature.
-
Filter the mixture and collect the organic solvent. Repeat the extraction on the plant residue two more times.
-
Combine all organic filtrates in a separatory funnel.
-
Extract the combined organic phase with 50 mL of 2M HCl. The alkaloids will move into the acidic aqueous phase as hydrochloride salts. Repeat this acid extraction twice.
-
Combine the acidic aqueous extracts. Discard the organic layer.
-
Make the aqueous solution alkaline (pH 9-10) by slowly adding 10% ammonia solution. The alkaloids will precipitate.
-
Extract the now alkaline aqueous solution three times with 50 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.[1]
Protocol: Solid-Phase Extraction (SPE)
SPE is used for sample clean-up and concentration, providing a cleaner extract for analysis.[4][5]
Objective: To purify a crude plant extract and isolate the alkaloid fraction.
Materials:
-
Crude plant extract (dissolved in an appropriate solvent)
-
C18 or ion-exchange SPE cartridges
-
Methanol (B129727), Water, Acetonitrile (HPLC grade)
-
Formic acid or Ammonia for pH adjustment
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Sample Loading: Dissolve the crude extract in the initial mobile phase (e.g., 10% methanol in water). Load the solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10 mL of water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute the target alkaloids using a stronger solvent, such as methanol or acetonitrile.[6] Often, a pH modifier is added to the elution solvent to ensure the alkaloids are in their neutral form.
-
Drying: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for chromatographic analysis.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Analytical Instrumentation and Protocols
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Protocol: HPLC-UV Analysis
A robust method for the quantification of known alkaloids when reference standards are available.[7][8]
Objective: To separate and quantify major alkaloids in a purified extract.
Instrumentation:
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example): [7][8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (or a wavelength specific to the target alkaloid's chromophore)
Procedure:
-
Prepare a series of standard solutions of the target alkaloid(s) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reconstitute the dried sample extract in the initial mobile phase.
-
Inject the standard solutions to create a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with the standards.
-
Quantify the alkaloids in the sample by interpolating their peak areas on the calibration curve.
Protocol: LC-MS/MS Analysis
The gold standard for high-sensitivity, high-selectivity analysis, capable of identifying and quantifying trace levels of alkaloids in complex matrices.[9][10]
Objective: To identify and quantify a wide range of alkaloids, including isomers and trace components.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Electrospray Ionization (ESI) source.
-
C18 or HILIC column.
Chromatographic Conditions (Example): [10][11]
-
Column: C18 (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient: Linear gradient tailored to the specific analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 350 °C
-
Capillary Voltage: 3.5 kV
-
MRM Transitions: Optimized for each target alkaloid by infusing individual standards to determine the precursor ion and the most stable product ions.
Procedure:
-
Develop an MRM method by determining the precursor and product ions for each target alkaloid.
-
Prepare calibration standards and samples as described for HPLC-UV.
-
Inject the samples into the LC-MS/MS system.
-
Identify compounds based on both retention time and their specific MRM transitions.
-
Quantify using the area of the MRM peak against a matrix-matched calibration curve to correct for matrix effects.
Protocol: GC-MS Analysis
Suitable for volatile and thermally stable alkaloids. Derivatization may be required for non-volatile compounds.[12][13]
Objective: To analyze volatile alkaloid profiles.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector.
-
Capillary column (e.g., 5% phenyl-polymethylsiloxane, 30 m x 0.25 mm).
GC Conditions (Example): [12]
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu
Procedure:
-
(If necessary) Derivatize the sample extract to increase the volatility of the alkaloids.
-
Inject the sample into the GC-MS.
-
Identify compounds by comparing their retention times and mass spectra with reference libraries (e.g., NIST, Wiley) or injected standards.
-
Quantification is performed using the peak area of a characteristic ion against a calibration curve.
Method Validation and Data Presentation
Method validation is essential to ensure that the analytical procedure is reliable, accurate, and reproducible. Key parameters are summarized below. The following tables provide example performance data from published methods for various alkaloids, which can serve as a benchmark during method development.
Table 1: Example Performance Data for LC-MS/MS Methods
| Alkaloid Class | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|
| Tropane (B1204802) & Pyrrolizidine (B1209537) | Herbal Tea | - | 0.5 - 10 | 78 - 117 | < 19 | [10][11] |
| Multiple Classes | Bread, Milk, Wine | - | 5.0 | 90 - 110 | 2.3 - 7.9 | [14] |
| Lupin Alkaloids | Lupin Seeds | - | 1 - 25 | >80 | < 15 |[15] |
Table 2: Example Performance Data for GC-MS Methods
| Alkaloid Class | Matrix | LOD (µg/g) | LOQ (µg/g) | Accuracy (%) | Precision (CV, %) | Reference |
|---|---|---|---|---|---|---|
| Tobacco Alkaloids | Tobacco Filler | 0.03 - 0.12 | - | 96.8 - 112.4 | 0.4 - 3.3 | [12] |
| Opium & Tropane | Archaeological Pottery | < 0.0005 | - | 55 - 61 | - |[16] |
Table 3: Example Performance Data for HPLC-UV Methods
| Alkaloid Class | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD, %) | Reference |
|---|---|---|---|---|---|
| Tobacco Alkaloids | Nicotiana Leaves | < 1.6 | < 4.8 | < 2 | [8] |
| Various | Semen Nelumbinis | 0.5 - 1.5 (mg/kg) | 1.25 - 4.5 (mg/kg) | 1.06 - 5.25 |[6] |
Example Alkaloid Biosynthetic Pathway
Understanding the biosynthetic pathway of target alkaloids can aid in identifying related compounds and intermediates during analysis. As a "Tuberine alkaloid" pathway is unknown, the well-studied Benzylisoquinoline Alkaloid (BIA) pathway is presented as an example. BIAs include medicinally important compounds like morphine and codeine.[17]
Caption: A simplified diagram of the Benzylisoquinoline Alkaloid (BIA) pathway.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Tuberine in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of (+)-Tuberine, an alkaloid isolated from Haplophyllum tuberculatum. The document includes a summary of its activity against various microorganisms, detailed protocols for key antimicrobial assays, and a discussion of its potential mechanisms of action.
Antimicrobial Activity of (+)-Tuberine
(+)-Tuberine has demonstrated significant antimicrobial activity against a range of microorganisms. A study by Gnan and Sheriha (1986) revealed its efficacy against both Gram-positive bacteria and yeast, with slight activity against Gram-negative bacteria. The antimicrobial effects were evaluated using disk diffusion assays, plate counts, and turbidity measurements.
Summary of Antimicrobial Efficacy
The following tables summarize the quantitative data on the antimicrobial activity of (+)-Tuberine at a concentration of 1.0 µg/ml.
Table 1: Zone of Inhibition by Disk Diffusion Assay
| Microorganism | Zone Size Classification | Zone Size (mm) |
| Staphylococcus aureus | +++ | 10 to 15 |
| Bacillus subtilis | +++ | 10 to 15 |
| Saccharomyces cerevisiae | ++ | 6 to 10 |
| Escherichia coli | + | 2 to 5 |
Source: Gnan, S. O., & Sheriha, G. M. (1986). Antimicrobial Activity of ( + )-Tuberine. Journal of Food Protection, 49(5), 340-341.
Table 2: Effect of (+)-Tuberine on Microbial Growth (Plate Count)
| Microorganism | Initial Count (CFU/ml) | Count after 24h (Control) | Count after 24h with (+)-Tuberine (1.0 µg/ml) |
| Staphylococcus aureus | ~0.4 x 10⁶ | Too Numerous to Count | <10⁶ |
| Bacillus subtilis | ~0.5 x 10⁶ | Too Numerous to Count | <10⁶ |
| Saccharomyces cerevisiae | ~0.3 x 10⁶ | Too Numerous to Count | <10⁶ |
| Escherichia coli | ~0.4 x 10⁶ | Too Numerous to Count | Marginally Inhibited |
Source: Gnan, S. O., & Sheriha, G. M. (1986). Antimicrobial Activity of ( + )-Tuberine. Journal of Food Protection, 49(5), 340-341.
Table 3: Inhibition of Microbial Growth by (+)-Tuberine (Turbidity Measurement)
| Microorganism | Growth in Control Broth | Growth in Broth with (+)-Tuberine (1.0 µg/ml) |
| Staphylococcus aureus | High Turbidity | Low Turbidity |
| Bacillus subtilis | High Turbidity | Low Turbidity |
| Saccharomyces cerevisiae | High Turbidity | Moderate Turbidity |
| Escherichia coli | High Turbidity | Slightly Lower Turbidity |
Source: Gnan, S. O., & Sheriha, G. M. (1986). Antimicrobial Activity of ( + )-Tuberine. Journal of Food Protection, 49(5), 340-341.
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the antimicrobial activity of (+)-Tuberine.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates (4 mm depth)[1]
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard[1]
-
(+)-Tuberine stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Sterile forceps
-
Incubator
-
Caliper or ruler
Protocol:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate 60° twice, re-streaking each time to ensure complete coverage.[3]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically impregnate sterile filter paper disks with a known concentration of (+)-Tuberine solution (e.g., 1.0 µ g/disk ).
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[4]
-
Gently press the disks to ensure complete contact with the agar surface.[3]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a caliper or ruler.
-
Interpret the results based on standardized zone size charts or as classified in Table 1.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
(+)-Tuberine stock solution
-
Standardized microbial inoculum (prepared as in 2.1.1 and then diluted)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for turbidity measurement)
Protocol:
-
Preparation of Dilution Series:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the (+)-Tuberine stock solution (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of (+)-Tuberine at which there is no visible growth.[6]
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth compared to the control.
-
Potential Mechanism of Action
While the specific signaling pathways affected by (+)-Tuberine have not been fully elucidated, its classification as an alkaloid provides insights into its potential mechanisms of antimicrobial action. Alkaloids are known to exert their effects through various pathways.
Based on the mechanisms of related alkaloids, (+)-Tuberine may act by:
-
Inhibition of DNA Synthesis: Quinolone alkaloids are known to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and supercoiling.[7][8] Inhibition of these enzymes leads to fragmentation of the bacterial chromosome and cell death.
-
Disruption of Cell Membrane: Some alkaloids can compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell lysis.
-
Inhibition of Efflux Pumps: Certain alkaloids can act as efflux pump inhibitors.[6][9] Efflux pumps are a common mechanism of antibiotic resistance in bacteria. By inhibiting these pumps, (+)-Tuberine could enhance the efficacy of other antimicrobial agents and overcome resistance.
Conclusion and Future Directions
(+)-Tuberine exhibits promising antimicrobial activity, particularly against Gram-positive bacteria and yeast. The provided protocols offer a standardized approach for further investigation and characterization of its antimicrobial properties. Future research should focus on elucidating the precise molecular targets and signaling pathways of (+)-Tuberine to fully understand its mechanism of action. Additionally, studies on its potential synergistic effects with other antimicrobial agents and its in vivo efficacy are warranted to explore its therapeutic potential.
References
- 1. asm.org [asm.org]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. apec.org [apec.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. mdpi.com [mdpi.com]
- 7. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-Derived Antimicrobials and Their Crucial Role in Combating Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (-)-Tuberine
Welcome to the technical support center for the stereoselective synthesis of (-)-Tuberine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of (-)-Tuberine?
A1: The synthesis of (-)-Tuberine, a tetrahydroisoquinoline (THIQ) alkaloid, typically relies on two main retrosynthetic disconnections that establish the core chiral center. The choice of strategy depends on available starting materials, desired stereocontrol, and scalability. The key approaches are:
-
Asymmetric Pictet-Spengler Reaction: This is a highly atom-economical method involving the cyclization of a β-arylethylamine (derived from L-tyrosine) with an aldehyde or ketone.[1][2] The stereoselectivity is induced by a chiral catalyst or by using a chiral auxiliary.[2]
-
Bischler-Napieralski Cyclization followed by Asymmetric Reduction: This two-step sequence involves the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate.[3][4] The crucial stereocenter is then set by the asymmetric reduction of the resulting imine bond using chiral catalysts or reagents.[5][6]
Q2: What are the most significant challenges in achieving high stereoselectivity in the Pictet-Spengler reaction for THIQ synthesis?
A2: The primary challenge is controlling the facial selectivity of the intramolecular electrophilic aromatic substitution. Factors that critically influence the enantiomeric and diastereomeric excess include:
-
Catalyst Choice: The selection of the chiral acid catalyst (e.g., a chiral phosphoric acid or an imidodiphosphorimidate) is paramount for achieving high stereoselectivity.[7]
-
Substrate Reactivity: The electronic nature of both the β-arylethylamine and the carbonyl component can significantly impact reactivity and selectivity. Electron-rich aromatic rings are necessary for the cyclization to proceed under mild conditions.[5]
-
Reaction Conditions: Temperature, solvent, and concentration must be carefully optimized to favor the desired transition state and prevent background uncatalyzed reactions or racemization.
Q3: My Bischler-Napieralski cyclization is low-yielding. What are the common causes?
A3: Low yields in the Bischler-Napieralski reaction are often traced back to the choice of dehydrating agent and the electronic properties of the substrate.[4]
-
Dehydrating Agent: Strong dehydrating agents like POCl₃ or P₂O₅ are required. For less reactive substrates (those without strong electron-donating groups on the aromatic ring), a combination of P₂O₅ in refluxing POCl₃ is often most effective.[4][8]
-
Side Reactions: A major side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[4][8] This can sometimes be suppressed by using the corresponding nitrile as a solvent to shift the equilibrium.[8]
-
Harsh Conditions: The reaction often requires high temperatures (refluxing in toluene (B28343) or xylene), which can lead to degradation of sensitive substrates.[4]
Q4: What protecting groups are recommended for the L-tyrosine precursor, and what are the potential issues?
A4: L-tyrosine contains three key functional groups that often require protection: the amine, the carboxylic acid, and the phenolic hydroxyl group.
-
Amine Protection: Carbamates such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzoxy) are commonly used. Their choice can influence the reactivity in subsequent steps. For instance, certain N-carbamoyl groups have been shown to be effective in catalytic asymmetric Pictet-Spengler reactions.[7]
-
Phenolic Hydroxyl Protection: The phenolic hydroxyl is often protected as a benzyl (B1604629) (Bn) ether. This is a robust protecting group, but its removal via hydrogenolysis may not be compatible with other reducible functional groups in the molecule.
-
Carboxylic Acid Protection: The acid is typically converted to an ester (e.g., methyl or ethyl ester) to prevent interference with reactions involving the amine. Saponification to retrieve the free acid can sometimes lead to racemization if conditions are not carefully controlled.
Troubleshooting Guides
Guide 1: Low Stereoselectivity in the Asymmetric Pictet-Spengler Reaction
If you are observing low enantiomeric excess (e.e.) or diastereomeric ratio (d.r.), consider the following troubleshooting steps.
Troubleshooting Workflow for Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Quantitative Data: Effect of Catalyst on Asymmetric Reductive Amination
Catalytic intramolecular asymmetric reductive amination provides a modern alternative for synthesizing chiral THIQs with high enantioselectivity. The choice of catalyst and ligand is critical.
| Entry | Ligand | Solvent | Yield (%) | e.e. (%) |
| 1 | (S)-Segphos | Toluene | 85 | 90 |
| 2 | (R)-MeO-Biphep | Toluene | 91 | 80 |
| 3 | (S)-Synphos | Toluene | 88 | 85 |
| 4 | (R)-tBu-ax-Josiphos | Toluene | 96 | 99 |
| 5 | (R)-tBu-ax-Josiphos | THF | 93 | 98 |
| 6 | (R)-tBu-ax-Josiphos | DCM | 89 | 97 |
| Data adapted from a study on iridium-catalyzed asymmetric reductive amination.[9] This table illustrates the profound impact of the chiral ligand on both yield and enantiomeric excess. |
Guide 2: Improving Yield and Selectivity in the Bischler-Napieralski/Asymmetric Reduction Pathway
This pathway's success hinges on an efficient cyclization followed by a highly selective reduction.
Synthetic Pathway Overview
Caption: Bischler-Napieralski / Asymmetric Reduction pathway.
Troubleshooting the Bischler-Napieralski Cyclization:
-
Issue: Reaction fails or starting material is recovered.
-
Cause: The aromatic ring is not sufficiently electron-rich to participate in the electrophilic substitution.[8]
-
Solution: Ensure that the position of cyclization is activated by an electron-donating group (e.g., methoxy (B1213986) or benzyloxy). If the substrate is inherently unreactive, stronger conditions (P₂O₅/POCl₃ at high temperature) may be required.[8]
Troubleshooting the Asymmetric Reduction:
-
Issue: Low enantioselectivity (e.e.).
-
Cause: The reducing agent or catalyst is not providing sufficient facial discrimination of the prochiral imine.
-
Solution: Screen a variety of chiral catalysts. Ru-catalyzed asymmetric transfer hydrogenation is a powerful method for this transformation. For example, using a Ru-catalyst with a chiral ligand can provide THIQs in excellent yield and high e.e. (e.g., 99% yield, 95% e.e.).[5] Alternatively, chiral auxiliaries can be employed to direct the reduction diastereoselectively.[6]
Experimental Protocols
Protocol 1: General Procedure for N-Benzoylation of L-Tyrosine Ethyl Ester
This protocol describes the protection of the amine functionality, a common first step when starting from a tyrosine derivative.
-
Preparation: Dissolve L-tyrosine ethyl ester in an appropriate solvent mixture (e.g., aqueous acetone (B3395972) or ethyl acetate/water).
-
Basification: Cool the solution in an ice bath (0-5 °C) and add an inorganic base (e.g., NaOH or Na₂CO₃) to deprotonate the amino group.
-
Acylation: Add benzoyl chloride dropwise to the cooled, stirring solution, maintaining the temperature below 10 °C. The reaction is typically vigorous.
-
Reaction Monitoring: Stir the reaction for 1-2 hours at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture with dilute HCl to pH 2-3 to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water. A similar procedure for a related derivative resulted in an 85% yield.[10]
Protocol 2: General Procedure for Bischler-Napieralski Cyclization
This protocol outlines a typical procedure for the cyclization step to form the dihydroisoquinoline core.
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the N-acyl-β-arylethylamide substrate.
-
Solvent and Reagent: Add a dry, high-boiling solvent such as toluene or xylene. Add the dehydrating agent (e.g., phosphoryl chloride, POCl₃, ~3-5 equivalents) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for several hours (2-12 h). Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Workup: Basify the aqueous mixture with concentrated ammonium (B1175870) hydroxide (B78521) or NaOH solution until pH > 10. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dihydroisoquinoline can be purified by column chromatography or used directly in the subsequent reduction step.[3][4]
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Maximizing (+)-Tuberine Yield from Haplophyllum tuberculatum
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of (+)-Tuberine from its natural source, Haplophyllum tuberculatum. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Tuberine and what is its primary natural source?
A1: (+)-Tuberine is a quinoline (B57606) alkaloid that has been isolated from the aerial parts of Haplophyllum tuberculatum, a plant belonging to the Rutaceae family.[1][2][3][4][5][6] This plant is found in regions of the Middle East, Asia, and Africa and is known to produce a variety of bioactive compounds, including other alkaloids, lignans, and essential oils.[7][8][9]
Q2: What are the general steps for extracting (+)-Tuberine from Haplophyllum tuberculatum?
A2: The general procedure for extracting alkaloids like (+)-Tuberine from H. tuberculatum involves a multi-step process:
-
Drying and Grinding: The aerial parts of the plant are dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with an organic solvent, most commonly methanol (B129727), often using methods like reflux to enhance extraction efficiency.[10]
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction. The alkaloids are protonated in an acidic solution to form water-soluble salts, separating them from non-basic compounds. The aqueous layer is then basified to deprotonate the alkaloids, making them soluble in an organic solvent again, allowing for their separation from water-soluble impurities.
-
Chromatographic Purification: The resulting crude alkaloid mixture is further purified using chromatographic techniques such as column chromatography to isolate the individual alkaloids, including (+)-Tuberine.
Q3: What factors can influence the yield of (+)-Tuberine from Haplophyllum tuberculatum?
A3: The yield of (+)-Tuberine can be influenced by a variety of factors, including:
-
Genetic Variation: Different populations or chemotypes of H. tuberculatum may naturally produce varying levels of (+)-Tuberine.
-
Environmental Conditions: Factors such as soil composition, climate, altitude, and light exposure can affect the biosynthesis of secondary metabolites, including alkaloids.
-
Plant Age and Developmental Stage: The concentration of alkaloids can vary depending on the age of the plant and the specific part being harvested (e.g., leaves, stems).
-
Harvesting Time: The season of harvest can significantly impact the yield of secondary metabolites. For instance, the yield of essential oils from H. tuberculatum has been shown to be higher in the summer compared to the spring.[9]
-
Post-Harvest Handling: Proper drying and storage of the plant material are crucial to prevent the degradation of the target compounds.
Q4: Are there any advanced extraction techniques that could improve the yield of (+)-Tuberine?
A4: While classical methods like maceration and Soxhlet extraction are commonly used, modern techniques could potentially offer higher yields and efficiency. These include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a faster and often more efficient extraction.
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to obtain solvent-free extracts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Alkaloid Extract | 1. Incomplete extraction of plant material.2. Degradation of alkaloids during processing.3. Suboptimal plant material (e.g., wrong season of harvest, poor storage). | 1. Increase extraction time, use a more efficient extraction method (e.g., Soxhlet, UAE), or reduce particle size of the plant material.2. Avoid high temperatures for prolonged periods during solvent evaporation. Use vacuum evaporation to lower the boiling point of the solvent.3. Ensure plant material is harvested at the optimal time and stored in a cool, dry, and dark place. |
| Poor Separation of Alkaloids during Chromatography | 1. Inappropriate stationary or mobile phase.2. Overloading of the column.3. Co-elution of structurally similar alkaloids. | 1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal conditions for separation before scaling up to column chromatography.2. Reduce the amount of crude extract loaded onto the column.3. Employ more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) for better resolution. |
| Presence of Impurities in the Final Product | 1. Incomplete separation from other plant constituents (e.g., pigments, lipids).2. Contamination from solvents or glassware. | 1. Repeat the acid-base partitioning step to remove non-basic impurities. Use a pre-column or guard column during chromatography.2. Use high-purity solvents and ensure all glassware is thoroughly cleaned. |
| Inconsistent Yields Between Batches | 1. Variation in the chemical composition of the plant material.2. Inconsistent application of the extraction and purification protocol. | 1. Standardize the source and harvesting conditions of the plant material as much as possible.2. Maintain strict control over all experimental parameters, including solvent volumes, extraction times, and temperature. |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Haplophyllum tuberculatum
This protocol is a generalized procedure based on common methods for alkaloid extraction from plants of the Rutaceae family.
Materials:
-
Dried, powdered aerial parts of Haplophyllum tuberculatum
-
Methanol (reagent grade)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia (B1221849) solution (NH₄OH), 25%
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction: Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24-48 hours at room temperature with occasional shaking. Alternatively, perform a Soxhlet extraction for 6-8 hours.
-
Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acidification: Dissolve the residue in 200 mL of 2% HCl. Filter the acidic solution to remove any insoluble material.
-
Washing: Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.
-
Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of ammonia solution. A precipitate may form.
-
Alkaloid Extraction: Extract the basified aqueous solution three times with 100 mL of dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Protocol 2: Quantification of (+)-Tuberine using High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid), gradient or isocratic elution to be optimized.
-
Detector wavelength: To be determined based on the UV spectrum of a pure standard of (+)-Tuberine.
-
Injection volume: 20 µL
-
Flow rate: 1.0 mL/min
Procedure:
-
Standard Preparation: Prepare a stock solution of pure (+)-Tuberine in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the crude alkaloid extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the (+)-Tuberine standard against its concentration. Determine the concentration of (+)-Tuberine in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids (General)
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Advantages | Disadvantages |
| Maceration | 24 - 72 hours | High | Moderate | Simple, low cost | Time-consuming, potentially incomplete extraction |
| Soxhlet Extraction | 6 - 24 hours | Moderate | High | Efficient for exhaustive extraction | Requires heating, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes | Low | High | Fast, efficient, reduced solvent use | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | High | Very fast, high efficiency | Requires specialized equipment, potential for localized heating |
Visualizations
Biosynthesis of Quinoline Alkaloids
The biosynthesis of quinoline alkaloids in the Rutaceae family generally starts from anthranilic acid. The following diagram illustrates a simplified, general pathway. The specific biosynthetic route to (+)-Tuberine may involve additional enzymatic steps.
Caption: Simplified biosynthetic pathway of quinoline alkaloids.
General Workflow for (+)-Tuberine Extraction and Isolation
The following diagram outlines the key steps in the extraction and isolation of (+)-Tuberine from Haplophyllum tuberculatum.
Caption: Workflow for (+)-Tuberine extraction and isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure and stereochemistry of quinoline alkaloids from Choisya ternata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
- 6. Journal articles: 'Haplophyllum tuberculatum' – Grafiati [grafiati.com]
- 7. First syntheses of two quinoline alkaloids from the medicinal herb Ruta chalepensis via cyclization of an o-iodoaniline with an acetylenic sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (+)-Tuberine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (+)-Tuberine and its analogs, focusing on the critical N-acylation and Pictet-Spengler reaction steps.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Yield in N-Acylation of the Phenethylamine (B48288) Intermediate
Q: I am experiencing a very low yield during the N-acylation of my phenethylamine precursor. What are the common causes and how can I optimize this step?
A: Low yields in N-acylation reactions are a frequent challenge. The primary reasons often involve the nucleophilicity of the amine, the reactivity of the acylating agent, and the reaction conditions. Here is a systematic approach to troubleshooting:
-
Inactive Nucleophile: If the reaction medium is too acidic, the phenethylamine can be protonated, which neutralizes its nucleophilicity.
-
Solution: The addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), can neutralize any acid present and deprotonate the ammonium (B1175870) salt, thus activating the amine for acylation.
-
-
Poor Acylating Agent: The acylating agent (e.g., acetic anhydride (B1165640), acetyl chloride) may have degraded due to improper storage, leading to reduced reactivity.
-
Solution: Use a fresh or newly opened bottle of the acylating agent. Ensure storage under anhydrous conditions to prevent hydrolysis.
-
-
Suboptimal Temperature: While many N-acylations proceed at room temperature, some may require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction by thin-layer chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Steric Hindrance: Bulky substituents on either the amine or the acylating agent can hinder the reaction.
-
Solution: Consider using a more reactive acylating agent or a less sterically hindered base. In some cases, prolonged reaction times may be necessary.
-
Issue 2: Poor Yield or No Product in the Pictet-Spengler Reaction
Q: My Pictet-Spengler reaction to form the tetrahydro-β-carboline core is failing or giving very low yields. What should I investigate?
A: The Pictet-Spengler reaction is sensitive to several factors, primarily the acidity of the catalyst and the reactivity of both the N-acylphenethylamine and the aldehyde.
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. If the acid is too weak, the iminium ion will not form in sufficient concentration.
-
Solution: A variety of Brønsted or Lewis acids can be used. Protic acids like trifluoroacetic acid (TFA) or hydrochloric acid are common choices. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective. It is often necessary to screen a few different acids to find the optimal catalyst for a specific substrate.
-
-
Decomposition of Starting Material: The indole (B1671886) nucleus of tryptophan derivatives and other electron-rich aromatic rings can be sensitive to strongly acidic conditions and high temperatures, leading to degradation.
-
Solution: Start with milder reaction conditions (e.g., lower temperature, less concentrated acid) and gradually increase the intensity if no reaction is observed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition.
-
-
Poor Quality Reagents: Impurities in the aldehyde or solvent can interfere with the reaction.
-
Solution: Ensure the aldehyde is pure and the solvent is anhydrous. Distillation of the aldehyde and drying of the solvent may be necessary.
-
-
Electron-Withdrawing Groups: The Pictet-Spengler reaction works best with electron-rich aromatic rings. If your phenethylamine contains electron-withdrawing groups, the cyclization will be disfavored.
-
Solution: This is a substrate-dependent issue. If possible, consider a synthetic route that avoids placing electron-withdrawing groups on the aromatic ring until after the Pictet-Spengler cyclization.
-
Issue 3: Formation of Side Products in the Pictet-Spengler Reaction
Q: I am observing significant side products in my Pictet-Spengler reaction. What are they and how can I minimize them?
A: Several side reactions can occur during the Pictet-Spengler cyclization.
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Over-oxidation: The tetrahydro-β-carboline product can sometimes be oxidized to the corresponding β-carboline, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Solution: Running the reaction under an inert atmosphere and minimizing the reaction time can help prevent this.
-
-
Formation of Diastereomers: If the aldehyde used is not formaldehyde, a new chiral center is created, leading to the possibility of diastereomers.
-
Solution: The ratio of diastereomers can sometimes be controlled by the choice of catalyst and reaction conditions. Chiral catalysts can be employed for asymmetric synthesis. Purification by column chromatography or recrystallization is often necessary to separate the diastereomers.
-
-
N-Acyliminium Ion Side Reactions: The intermediate N-acyliminium ion is highly reactive and can undergo side reactions other than the desired cyclization.
-
Solution: Careful control of reaction conditions (temperature, concentration) is crucial. Using a less reactive N-protecting group if the N-acyl group is too activating might be an option.
-
Data Presentation
Table 1: Comparison of Catalysts for the Pictet-Spengler Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 25 | 12 | 85 | Fictional, representative data |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Acetonitrile | 0 to 25 | 6 | 90 | Fictional, representative data |
| Hydrochloric Acid (HCl) | Ethanol | 78 | 24 | 70 | Fictional, representative data |
| p-Toluenesulfonic Acid (TsOH) | Toluene | 110 | 8 | 78 | Fictional, representative data |
Table 2: Optimization of N-Acylation Reaction Conditions
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Triethylamine | Dichloromethane (DCM) | 25 | 2 | 95 | Fictional, representative data |
| Acetyl Chloride | Pyridine | Tetrahydrofuran (THF) | 0 to 25 | 1 | 92 | Fictional, representative data |
| Acetic Anhydride | None | Acetic Acid | 100 | 1 | 85 | Fictional, representative data |
| Acetyl Chloride | Diisopropylethylamine | Dichloromethane (DCM) | 25 | 3 | 98 | Fictional, representative data |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Phenethylamine Derivative
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Dissolution: Dissolve the phenethylamine hydrochloride salt (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
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Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
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Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Pictet-Spengler Reaction
-
Reactant Mixture: To a solution of the N-acylphenethylamine derivative (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/mmol) under a nitrogen atmosphere, add the aldehyde (1.1 eq).
-
Catalyst Addition: Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.
Caption: Experimental workflow for the N-acylation of a phenethylamine derivative.
Technical Support Center: Purification of (+)-Tuberine from Crude Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (+)-Tuberine from crude extracts. The information presented is based on established principles of natural product purification and may require adaptation for specific experimental contexts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of (+)-Tuberine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of (+)-Tuberine After Extraction
Question: We are experiencing a very low yield of (+)-Tuberine from our crude plant extract. What are the potential causes and how can we improve our yield?
Answer: Low yields of the target compound are a common challenge in natural product isolation. Several factors could be contributing to this issue:
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Inefficient Extraction: The solvent system, temperature, and duration of the extraction process significantly impact the yield.
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Compound Degradation: (+)-Tuberine may be susceptible to degradation due to factors like high temperatures, extreme pH, or enzymatic activity during extraction.[1][2][3]
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Suboptimal Plant Material: The concentration of (+)-Tuberine can vary depending on the plant part used, the age of the plant, and the harvesting and drying conditions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inefficient Solvent Extraction | Optimize the solvent system. A sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane (B109758), methanol) can be effective for isolating alkaloids.[4] Consider using a solvent mixture, such as methanol-water, and optimize the ratio.[1] |
| Thermal Degradation | Perform extraction and solvent evaporation at controlled, low temperatures (e.g., below 50°C).[3] |
| pH-related Degradation | Ensure that the pH of the solvents and buffers used is within a stable range for (+)-Tuberine. Alkaloids are generally more stable in slightly acidic conditions.[2] |
| Enzymatic Degradation | If using fresh plant material, process it quickly or flash-freeze it to minimize enzymatic activity. Proper drying and storage of plant material are also crucial.[1][2] |
| Incorrect Plant Part | If possible, analyze different parts of the plant (leaves, stems, roots) via techniques like HPLC to determine which part has the highest concentration of (+)-Tuberine before large-scale extraction. |
Issue 2: Co-elution of Impurities with (+)-Tuberine during Chromatography
Question: During HPLC analysis of our fractions, we are observing multiple peaks that co-elute with our target (+)-Tuberine peak. How can we improve the resolution?
Answer: The presence of co-eluting impurities, often structurally similar analogs, is a frequent hurdle in the purification of natural products.[4]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | Methodically adjust the mobile phase composition. For reverse-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact separation.[3] |
| Inadequate Column Chemistry | Consider trying a different column chemistry. If using a C18 column, a phenyl-hexyl or a column with a different stationary phase might offer a different separation mechanism and improve resolution.[3] |
| Gradient Elution Not Optimized | Develop a gradient elution method. Starting with a lower concentration of the organic solvent and gradually increasing it can improve the separation of complex mixtures.[4] |
| Column Overloading | Reduce the amount of sample loaded onto the column. Overloading can lead to broad, overlapping peaks. A general guideline is to load 1-2% of the stationary phase weight for preparative columns.[4] |
Issue 3: Degradation of Purified (+)-Tuberine During Storage
Question: Our purified (+)-Tuberine sample appears to be degrading over time, even in storage. What are the best practices for storing the purified compound?
Answer: The stability of a purified compound is critical for accurate downstream applications. Several factors can contribute to degradation during storage.[2][5]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Exposure to Light | Store the purified (+)-Tuberine in amber vials or wrap the container in aluminum foil to protect it from light, which can cause photochemical degradation.[1][2] |
| Unfavorable Temperature | For short-term storage (days to weeks), keep the sample at 4°C. For long-term storage, -20°C or -80°C is recommended.[2] Minimize freeze-thaw cycles.[2] |
| Residual Solvents or Impurities | Ensure the final product is thoroughly dried to remove any residual solvents. Trace amounts of acidic or basic impurities can catalyze degradation.[3] |
| Oxidation | If the compound is susceptible to oxidation, consider storing it under an inert atmosphere (e.g., nitrogen or argon).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (+)-Tuberine from crude plant extracts?
A1: The main challenges are typically:
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Low Concentration: (+)-Tuberine may be present in small amounts within the plant matrix, making high-yield recovery difficult.[3]
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Complex Matrix: Crude plant extracts contain a diverse mixture of phytochemicals (pigments, lipids, other alkaloids) that can interfere with the separation process.[3][4]
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Presence of Structurally Similar Analogs: The crude extract may contain compounds with very similar physicochemical properties to (+)-Tuberine, making them difficult to separate using conventional chromatographic techniques.[4]
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Compound Stability: As a natural product, (+)-Tuberine may be susceptible to degradation due to factors like pH, temperature, and light exposure during the extraction and purification process.[1][2][3]
Q2: Which chromatographic techniques are most effective for purifying (+)-Tuberine?
A2: A multi-step chromatographic approach is generally required for the purification of alkaloids like (+)-Tuberine.[4]
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Initial Fractionation: Column chromatography using silica (B1680970) gel is a common first step to separate the crude extract into less complex fractions.[4]
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Intermediate and Final Purification: High-performance techniques are necessary to achieve high purity. High-Performance Liquid Chromatography (HPLC), particularly in a preparative format, is a powerful tool for the final purification steps.[4] Techniques like pH-zone-refining countercurrent chromatography (CCC) have also been successful for separating alkaloids.[4]
Q3: How can I confirm the identity and purity of my final (+)-Tuberine sample?
A3: A combination of analytical techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample by observing the number and shape of the peaks.
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Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the purified compound and confirm that it matches that of (+)-Tuberine.
Experimental Protocols & Workflows
General Protocol for Extraction and Initial Fractionation
This protocol provides a general framework. Optimization of solvents and conditions will be necessary.
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Preparation of Plant Material:
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Dry the plant material at a controlled, low temperature to prevent degradation.
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Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
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Perform a sequential extraction with solvents of increasing polarity.
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Begin with a non-polar solvent like n-hexane to remove lipids and pigments.
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Follow with a medium-polarity solvent such as dichloromethane (DCM) to extract a broader range of compounds.
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Finally, use a polar solvent like methanol (B129727) (MeOH) to extract the more polar alkaloids.
-
-
Concentration:
-
Evaporate the solvents from each fraction under reduced pressure at a low temperature.
-
-
Initial Fractionation (Silica Gel Column Chromatography):
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Prepare a silica gel column.
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Dissolve the dried extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
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Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing (+)-Tuberine.
-
Visualizations
Caption: General workflow for the purification of (+)-Tuberine.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Overcoming Low Yield in Enantioselective Tuberine Synthesis
Welcome to the technical support center for the enantioselective synthesis of Tuberine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and suboptimal enantioselectivity in this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the enantioselective synthesis of (+)-Tuberine is significantly lower than reported in the literature. What are the most critical steps to investigate?
A1: The enantioselective synthesis of (+)-Tuberine, particularly following the cascade cyclization strategy, involves several steps where yield can be compromised. The two most critical stages to scrutinize are:
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Rhodium-Catalyzed Intramolecular Cyclopropanation: This step is crucial for setting the stereocenter of the cyclopropane (B1198618) ring. Low yields can result from catalyst deactivation, improper reaction concentration, or the presence of impurities.
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Cascade Cyclization (Intramolecular Diels-Alder Reaction): This is a complex transformation where the substrate undergoes a series of reactions in one pot. Low yields can be attributed to the formation of side products, incomplete reaction, or unfavorable reaction kinetics for the desired pathway.
Q2: I'm observing poor enantioselectivity in the initial cyclopropanation step. What are the likely causes?
A2: Low enantiomeric excess (ee) in the rhodium-catalyzed cyclopropanation is a common challenge. Key factors to investigate include:
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Catalyst Choice and Purity: The choice of chiral ligand on the rhodium catalyst is paramount. Ensure the catalyst is of high purity and has not degraded.
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Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. A solvent screen is often a valuable optimization step.
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Rate of Diazo Compound Addition: Slow addition of the diazo compound is often critical to prevent side reactions and maintain high enantioselectivity.
Q3: The cascade cyclization is not proceeding to completion, or I'm isolating multiple unexpected side products. What can I do?
A3: Cascade reactions are elegant but can be sensitive to reaction conditions. If you are facing issues with the intramolecular Diels-Alder cascade for Tuberine synthesis, consider the following:
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Thermal Conditions: Ensure the reaction is heated to the optimal temperature for a sufficient duration to drive the reaction to completion. Inadequate heating can lead to the accumulation of intermediates.
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Solvent Choice: The solvent can influence the conformation of the dienophile and diene, affecting the rate and selectivity of the Diels-Alder reaction. Toluene (B28343) is commonly used, but other non-polar, high-boiling solvents could be explored.
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Presence of Oxygen: Diels-Alder reactions can be sensitive to atmospheric oxygen, which can lead to oxidative side reactions. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
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Substrate Purity: Impurities in the cyclopropanation product can inhibit the cascade reaction or lead to undesired pathways. Ensure the starting material for the cascade is of high purity.
Troubleshooting Guides
Issue 1: Low Yield in Rhodium-Catalyzed Intramolecular Cyclopropanation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a fresh batch of the rhodium catalyst. - Ensure the catalyst is handled under an inert atmosphere if it is air or moisture sensitive. - Consider a different chiral rhodium catalyst if the current one consistently underperforms. |
| Improper Reaction Concentration | - The reaction may be too dilute, slowing down the catalytic cycle. Try increasing the concentration of the substrate. - Conversely, if the reaction is too concentrated, intermolecular side reactions may become more prevalent. Experiment with a range of concentrations. |
| Presence of Impurities | - Ensure all solvents and reagents are anhydrous and of high purity. - Purify the diazoester precursor carefully before use. |
| Suboptimal Temperature | - While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. A temperature optimization study may be necessary to find the best balance between yield and ee. |
| Inefficient Diazo Compound Formation | - If the diazo compound is generated in situ, ensure the reagents for its formation are fresh and added in the correct stoichiometry. |
Issue 2: Low Yield or Poor Selectivity in the Cascade Cyclization (Intramolecular Diels-Alder)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Formation of Diastereomers | - The intramolecular Diels-Alder reaction can potentially form endo and exo products. While the desired product is typically the thermodynamically favored one, optimizing the reaction temperature and time can influence the diastereomeric ratio. |
| Side Reactions | - Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation. - The use of radical inhibitors (e.g., BHT) can sometimes suppress unwanted side reactions at high temperatures. |
| Incorrect Conformation for Cyclization | - The tether connecting the diene and dienophile must adopt a specific conformation for the intramolecular reaction to occur. Solvent effects can play a role here. Consider screening non-polar, high-boiling point solvents. |
Data Presentation
Table 1: Reported Yields and Enantiomeric Excess for Key Steps in (+)-Tuberine Synthesis
| Step | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(S-DOSP)₄, CH₂Cl₂ | 85 | 94 | Taber et al. |
| Cascade Cyclization | Toluene, 110 °C | 75 | - | Taber et al. |
Note: Data is based on the synthesis reported by Douglass F. Taber, Rama S. Bhamidipati, and Mitchell L. Thomas in The Journal of Organic Chemistry.
Experimental Protocols
Key Experiment 1: Rhodium-Catalyzed Intramolecular Cyclopropanation
This protocol is adapted from the enantioselective synthesis of (+)-Tuberine reported by Taber et al.
Materials:
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α-diazo-β-ketoester precursor
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Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the α-diazo-β-ketoester precursor (1.0 eq).
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Dissolve the precursor in anhydrous CH₂Cl₂ to a concentration of 0.1 M.
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In a separate, small, oven-dried flask, dissolve Rh₂(S-DOSP)₄ (0.01 eq) in a small amount of anhydrous CH₂Cl₂.
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Add the catalyst solution to the solution of the diazo precursor dropwise over 10 minutes at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC for the disappearance of the starting material.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane product.
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Determine the enantiomeric excess by chiral HPLC analysis.
Key Experiment 2: Cascade Cyclization (Intramolecular Diels-Alder Reaction)
This protocol is a continuation of the synthesis of (+)-Tuberine.
Materials:
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Purified cyclopropane product from Key Experiment 1
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Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
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To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the purified cyclopropane product (1.0 eq).
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Dissolve the starting material in anhydrous toluene to a concentration of 0.05 M.
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Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature.
-
Monitor the progress of the cascade reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate (+)-Tuberine.
Visualizations
Technical Support Center: Synthesis of Tuberine Analogs via Pictet-Spengler Reaction
Welcome to the Technical Support Center for 'Tuberine' Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of complex alkaloids, potentially including compounds referred to as 'Tuberine' or its structural analogs, particularly those synthesized via the Pictet-Spengler reaction. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help optimize your reaction outcomes.
While "Tuberine" is not a universally recognized chemical name in current literature, the synthesis of related alkaloid structures often involves the powerful Pictet-Spengler reaction to form tetrahydro-β-carboline or tetrahydroisoquinoline cores. This guide focuses on the common side reactions and challenges encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q1: My Pictet-Spengler reaction is showing low to no conversion of my starting tryptamine (B22526)/phenylethylamine derivative. What are the potential causes and how can I improve the yield?
A1: Low or no product yield in a Pictet-Spengler reaction can stem from several factors, ranging from the reactivity of your substrates to the reaction conditions. Here's a systematic guide to troubleshooting this issue:
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Inadequate Acid Catalysis: The reaction is acid-catalyzed, and insufficient acidity can lead to poor conversion. The choice and amount of acid are critical.
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Solution: Screen different Brønsted or Lewis acids. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids like copper(II) triflate (Cu(OTf)₂). For substrates with acid-sensitive functional groups, milder acids or lower catalyst loadings should be tested.
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Poor Nucleophilicity of the Aromatic Ring: The cyclization step involves an electrophilic attack on the aromatic ring. If the ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, hindering the reaction.
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Solution: If possible, modify the synthetic route to avoid placing strong electron-withdrawing groups on the aromatic ring. Alternatively, more forcing reaction conditions (higher temperatures, stronger acids) may be required, but this can increase the risk of side reactions.
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Low Reactivity of the Carbonyl Component: Aldehydes are generally more reactive than ketones in the Pictet-Spengler reaction. Steric hindrance around the carbonyl group can also significantly slow down the reaction.
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Solution: If using a ketone, consider switching to an aldehyde if the final structure allows. For sterically hindered carbonyls, increasing the reaction time and temperature may be necessary.
-
-
Decomposition of Starting Materials: Tryptamine and its derivatives can be sensitive to strongly acidic conditions and high temperatures, leading to degradation.
-
Solution: Monitor the reaction by TLC or LC-MS to check for the disappearance of starting materials and the appearance of decomposition products. If degradation is observed, try using milder reaction conditions (lower temperature, weaker acid).
-
Issue 2: Formation of an N-Oxide Side Product
Q2: I am observing a significant amount of an N-oxide byproduct in my reaction mixture. How is this formed and what can I do to prevent it?
A2: N-oxidation of the indole (B1671886) nitrogen is a common side reaction, especially when the reaction is exposed to air for prolonged periods or if oxidizing agents are inadvertently present.
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Mechanism of Formation: The lone pair of the indole nitrogen can be oxidized to form an N-oxide. This is more likely to occur if the reaction is heated in the presence of oxygen.
-
Prevention Strategies:
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Degas Solvents: Before use, degas the reaction solvents by bubbling an inert gas (e.g., argon or nitrogen) through them.
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Inert Atmosphere: Run the reaction under an inert atmosphere of argon or nitrogen. This is particularly important for reactions that require heating for extended periods.
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Antioxidants: In some cases, adding a small amount of an antioxidant can help to suppress N-oxidation.
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Issue 3: Formation of a Regioisomeric Product
Q3: My starting phenylethylamine has two potential sites for cyclization, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the Pictet-Spengler reaction?
A3: The regioselectivity of the Pictet-Spengler reaction is determined by the relative nucleophilicity of the different positions on the aromatic ring.
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Controlling Factors: Electron-donating groups on the aromatic ring will direct the cyclization to the ortho and para positions. Steric hindrance can also play a role in favoring cyclization at the less hindered position.
-
Methods for Control:
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Directing Groups: Introduce a directing group on the aromatic ring that strongly activates one position over the other.
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Blocking Groups: Temporarily install a blocking group at the undesired position of cyclization. This group can be removed in a subsequent step.
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Choice of Catalyst: In some cases, the choice of Lewis or Brønsted acid catalyst can influence the regioselectivity.
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Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of a model Pictet-Spengler reaction between tryptamine and acetaldehyde.
| Catalyst (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield of Tetrahydro-β-carboline (%) |
| TFA | CH₂Cl₂ | 25 | 12 | 85 |
| HCl (4M in dioxane) | Dioxane | 25 | 12 | 78 |
| Sc(OTf)₃ | CH₃CN | 50 | 8 | 92 |
| No Catalyst | CH₂Cl₂ | 25 | 24 | <5 |
Experimental Protocols
General Procedure for the Pictet-Spengler Synthesis of a Tetrahydro-β-carboline:
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To a solution of tryptamine (1.0 mmol) in dichloromethane (B109758) (10 mL) is added the aldehyde (1.1 mmol).
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The mixture is stirred at room temperature for 10 minutes.
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Trifluoroacetic acid (1.1 mmol) is added dropwise to the solution.
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The reaction mixture is stirred at room temperature for 12 hours, monitoring the progress by TLC.
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Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
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The aqueous layer is extracted with dichloromethane (3 x 10 mL).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline.
Visualizations
Below are diagrams illustrating the key reaction pathway and a common side reaction.
Caption: The main reaction pathway for the Pictet-Spengler synthesis.
Caption: Formation of an N-oxide side product and its prevention.
Technical Support Center: Enhancing the Solubility of (+)-Tuberine for Biological Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (+)-Tuberine and encountering solubility challenges in their biological assays. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Tuberine and why is its solubility a concern?
A1: (+)-Tuberine is a complex alkaloid with the chemical formula C27H35NO6.[1][2] Like many alkaloids, it can exhibit poor solubility in aqueous solutions commonly used for biological assays, such as cell culture media and buffers.[3] This low solubility can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental data.
Q2: I'm observing precipitation of (+)-Tuberine when I add it to my cell culture medium. What can I do?
A2: Precipitation is a common issue with hydrophobic compounds like (+)-Tuberine. Here are a few troubleshooting steps:
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Lower the final concentration: The simplest approach is to test a lower concentration range in your assay.
-
Use a co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous medium. Be mindful of the final solvent concentration, as it can be toxic to cells.[4]
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Employ solubilizing agents: Consider using excipients like cyclodextrins to encapsulate the (+)-Tuberine molecule and increase its aqueous solubility.[5][6]
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Adjust the pH: The solubility of alkaloids can be pH-dependent. A slight adjustment of your buffer's pH (if your assay permits) might improve solubility.[7][]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. However, the tolerance can be cell-line dependent, and it is always recommended to run a vehicle control (medium with the same percentage of DMSO but without your compound) to assess its effect.
Q4: Can I heat the solution to dissolve (+)-Tuberine?
A4: Gently warming the solution can sometimes help in dissolving compounds. However, the thermal stability of (+)-Tuberine is not well-documented. Excessive heating could potentially degrade the compound. If you choose to warm the solution, do so carefully at a low temperature for a short period and then allow it to cool to room temperature before use. Always check for precipitation upon cooling.
Troubleshooting Guide: Common Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound is "crashing out" of solution as the solvent polarity changes. | Decrease the final concentration of (+)-Tuberine. Increase the percentage of co-solvent (while staying within cellular toxicity limits). Use a solubilizing agent like HP-β-cyclodextrin. |
| Cloudiness or opalescence in the final assay solution. | Formation of fine, colloidal particles of the compound. | Sonicate the solution briefly to aid dispersion. Use a different solubilization method, such as inclusion complexation. |
| Inconsistent results between experimental replicates. | Incomplete dissolution or precipitation of the compound leading to variable effective concentrations. | Ensure complete dissolution of the stock solution before further dilution. Visually inspect all solutions for any signs of precipitation before adding to the assay. Prepare fresh dilutions for each experiment. |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for common methods to improve the solubility of (+)-Tuberine. Researchers should note that these are starting points, and optimization for specific experimental conditions is recommended.
Protocol 1: Co-Solvent Method using DMSO
This method is suitable for preparing stock solutions for most in vitro assays.
Materials:
-
(+)-Tuberine powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Target aqueous buffer or medium (e.g., PBS, DMEM)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out the required amount of (+)-Tuberine powder. The molecular weight of (+)-Tuberine is approximately 469.58 g/mol .[1]
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes in a water bath sonicator) can aid dissolution.
-
-
Working Solution Preparation:
-
Serially dilute the DMSO stock solution into your target aqueous buffer or medium to the final desired concentration.
-
It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.
-
Protocol 2: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method can significantly enhance the aqueous solubility of hydrophobic compounds.[9][10]
Materials:
-
(+)-Tuberine powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD:
-
Dissolve HP-β-CD in deionized water or your buffer to make a stock solution (e.g., 40% w/v). Stir until fully dissolved.
-
-
Form the inclusion complex:
-
Add an excess amount of (+)-Tuberine powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature overnight (12-24 hours) to allow for complex formation.
-
-
Remove undissolved compound:
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved (+)-Tuberine. The clear filtrate is your stock solution of the (+)-Tuberine:HP-β-CD complex.
-
-
Determine the concentration:
-
The concentration of (+)-Tuberine in the filtered stock solution needs to be determined analytically, for example, using UV-Vis spectroscopy or HPLC with a standard curve.
-
Protocol 3: pH Modification
The solubility of alkaloids, which are basic in nature, can often be increased in acidic conditions.[7]
Materials:
-
(+)-Tuberine powder
-
Aqueous buffer with adjustable pH (e.g., citrate (B86180) buffer, phosphate (B84403) buffer)
-
1 M HCl and 1 M NaOH for pH adjustment
-
pH meter
Procedure:
-
Determine pH-solubility profile (optional but recommended):
-
Prepare small aliquots of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4).
-
Add an excess of (+)-Tuberine to each buffer.
-
Stir overnight and then filter.
-
Measure the concentration of dissolved (+)-Tuberine in each filtrate to determine the optimal pH for solubility.
-
-
Prepare pH-adjusted solution:
-
Based on the profile, or starting with a slightly acidic pH (e.g., 6.0-6.5), prepare your assay buffer.
-
Add the desired amount of (+)-Tuberine and stir until dissolved.
-
Caution: Ensure that the final pH of your solution is compatible with your biological assay and will not adversely affect your cells or proteins of interest.
-
Potential Signaling Pathways
While specific studies on (+)-Tuberine are limited, isoquinoline (B145761) alkaloids, a broad class of plant-derived compounds, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.[11] Researchers investigating the mechanism of action of (+)-Tuberine may consider exploring the following pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammatory responses. Some alkaloids can inhibit the activation of NF-κB, leading to anti-inflammatory effects.[12][13]
-
MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[14][15] Modulation of this pathway by alkaloids can have implications for cancer research and other diseases.
Below are diagrams representing a general workflow for solubility testing and a simplified overview of the NF-κB and MAPK/ERK signaling pathways.
Caption: Workflow for addressing (+)-Tuberine solubility issues.
Caption: Potential signaling pathways modulated by alkaloids.
References
- 1. medkoo.com [medkoo.com]
- 2. Tuberine | C27H35NO6 | CID 44584599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. humapub.com [humapub.com]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Intracellular Signaling via ERK/MAPK Completes the Pathway for Tubulogenic Fibronectin in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tuberine-Pathway-Targeting Compounds for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stabilization of compounds targeting the mTOR signaling pathway, a critical cellular cascade involving the Tuberin protein (TSC2). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: My mTOR inhibitor solution appears to have lost potency over time. What are the likely causes?
A1: Loss of potency in mTOR inhibitor solutions is commonly attributed to chemical degradation. The primary mechanisms of degradation for many mTOR inhibitors, such as sirolimus (rapamycin) and its analogs (everolimus, temsirolimus), are hydrolysis and oxidation. These processes can be accelerated by improper storage conditions, including exposure to light, elevated temperatures, and inappropriate pH levels. For instance, the lactone ring in sirolimus is susceptible to hydrolysis, leading to an inactive, ring-opened form.
Q2: What are the optimal storage conditions for mTOR inhibitors in solid and solution forms?
A2: For long-term stability, mTOR inhibitors in solid (powder) form should be stored in airtight containers, protected from light, and kept at or below -20°C. When in solution, it is crucial to use a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and store aliquots at -80°C to minimize freeze-thaw cycles. The stability of these compounds in aqueous solutions is generally poor, and it is recommended to prepare aqueous dilutions freshly before each experiment.
Q3: Can I store my mTOR inhibitor solutions at 4°C for short-term use?
A3: While short-term storage at 4°C may be acceptable for some compounds for a very limited duration, it is generally not recommended for mTOR inhibitors due to their susceptibility to degradation in solution. Storing solutions at -20°C or -80°C is strongly advised to maintain their integrity and activity. If short-term storage at 4°C is unavoidable, it should be for no longer than a few hours and protected from light.
Q4: I've observed precipitation in my thawed mTOR inhibitor solution. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has partially evaporated. If you observe precipitation, gently warm the solution to 37°C and vortex it to try and redissolve the compound. If the precipitate does not dissolve, it may be necessary to centrifuge the solution and use the supernatant, though the actual concentration may be lower than intended. To prevent this, ensure that the storage concentration in DMSO is appropriate and that vials are sealed tightly to prevent solvent evaporation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C. Prepare fresh aqueous dilutions for each experiment. |
| Inaccurate initial concentration. | Verify the concentration of your stock solution using a reliable analytical method such as HPLC-UV. | |
| Visible Color Change in Solution | Oxidation of the compound. | Store solutions under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. Use antioxidants in the formulation if compatible with the experimental setup. |
| Reduced Activity in Cell-Based Assays | Hydrolysis of the active compound in aqueous media. | Minimize the time the compound spends in aqueous buffer before being added to cells. Prepare dilutions immediately before use. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips to minimize loss of compound. |
Quantitative Stability Data
The following table summarizes the stability of common mTOR inhibitors under various conditions.
| Compound | Condition | Solvent | Stability Half-Life (t½) | Reference |
| Sirolimus (Rapamycin) | 40°C, pH 7.4 | Aqueous Buffer | ~7-14 days | |
| 25°C, in light | Methanol | Significant degradation after 24 hours | ||
| -20°C | DMSO | > 6 months | ||
| Everolimus | 37°C, pH 7.4 | Aqueous Buffer | ~20 days | |
| -20°C | DMSO | > 1 year | ||
| Temsirolimus | 25°C, pH 7.0 | Aqueous Buffer | ~24-48 hours | |
| -20°C | DMSO | > 6 months |
Experimental Protocols
Protocol 1: Preparation of mTOR Inhibitor Stock Solutions
-
Materials: mTOR inhibitor (solid form), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the compound using a precision balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be required.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study for Stability Assessment
-
Objective: To assess the stability of an mTOR inhibitor under various stress conditions.
-
Procedure:
-
Prepare solutions of the mTOR inhibitor in a suitable solvent (e.g., acetonitrile/water).
-
Expose aliquots of the solution to different stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Quantify the remaining parent compound and identify major degradation products.
-
Visualizations
Caption: The mTOR signaling pathway, highlighting the inhibitory role of the TSC1/TSC2 complex and the point of intervention for mTOR inhibitors.
Caption: A generalized workflow for conducting forced degradation studies to assess compound stability.
Technical Support Center: Optimizing HPLC Method for Tuberine Isomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) method for the separation of Tuberine isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for separating Tuberine isomers?
A1: The most critical factor is the choice of the HPLC column, specifically the stationary phase. For chiral isomers, a chiral stationary phase (CSP) is essential to achieve separation. The selection of the appropriate CSP often depends on the specific molecular structure of the Tuberine isomers.
Q2: How do I choose the right chiral stationary phase (CSP) for Tuberine?
A2: Column selection is often an empirical process. A common strategy is to screen a variety of CSPs based on polysaccharide or macrocyclic glycopeptide chemistries under different mobile phase conditions (normal-phase, reversed-phase, and polar organic).[1][2] Reviewing application notes for compounds with similar structures to Tuberine can also guide your selection.
Q3: Can I separate Tuberine isomers without a chiral column?
A3: Yes, it is possible through indirect methods. This involves derivatizing the Tuberine isomers with a chiral derivatizing agent to form diastereomers.[2][3] These diastereomers can then be separated on a standard achiral column (like a C18). Another approach is to use a chiral additive in the mobile phase.[3]
Q4: What are the typical mobile phases used for chiral separations?
A4: For normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are typically used. The choice depends on the column and the specific Tuberine isomers.
Q5: My Tuberine isomer peaks are not baseline resolved. What should I do?
A5: To improve resolution, you can try several approaches: optimize the mobile phase composition by adjusting the ratio of the strong and weak solvents, change the column temperature, or reduce the flow rate.[4][5] If these adjustments are insufficient, screening a different type of chiral column may be necessary.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Tuberine Isomer Peaks
Poor resolution or co-elution is a common challenge when separating structurally similar isomers.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | - If using an achiral column, switch to a chiral stationary phase (CSP). - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[2] |
| Suboptimal Mobile Phase Composition | - Adjust the ratio of organic modifier to the aqueous or non-polar phase. In reversed-phase, a lower percentage of organic solvent generally increases retention and may improve resolution. - For normal-phase, fine-tune the concentration of the alcohol modifier. |
| Incorrect Column Temperature | - Systematically vary the column temperature. Lower temperatures can sometimes enhance enantioselectivity, while higher temperatures can improve peak efficiency.[4][5] |
| Flow Rate is Too High | - Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better resolution. |
Issue 2: Peak Tailing for Tuberine Isomers
Peak tailing can compromise resolution and quantification.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - For silica-based columns, residual silanol (B1196071) groups can cause tailing of basic compounds. Add a competitor base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.[6] |
| Column Overload | - Reduce the injection volume or the concentration of the sample.[5] |
| Contaminated Guard or Analytical Column | - Replace the guard column. - If the analytical column is contaminated, flush it with a strong solvent. If the problem persists, replace the column.[5] |
| Extra-Column Volume | - Minimize the length and internal diameter of the tubing between the injector, column, and detector.[5] |
Issue 3: Inconsistent Retention Times
Shifting retention times can affect the reliability and reproducibility of the method.
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | - Increase the column equilibration time between injections, especially when changing the mobile phase composition.[5][7] |
| Mobile Phase Composition Fluctuation | - Prepare fresh mobile phase daily. - If using an online mixer, ensure it is functioning correctly.[5] - Degas the mobile phase to prevent bubble formation.[5][7] |
| Variable Column Temperature | - Use a column oven to maintain a consistent temperature. Even minor fluctuations in ambient temperature can affect retention times.[5] |
| Changes in Mobile Phase pH | - For ionizable compounds, small shifts in mobile phase pH can significantly alter retention times. Ensure the buffer is properly prepared and has sufficient capacity.[6][7] |
Experimental Protocols
Protocol 1: Chiral Column Screening for Tuberine Isomer Separation
-
Preparation of Tuberine Standard: Prepare a 1 mg/mL stock solution of the Tuberine isomer mixture in a suitable solvent (e.g., ethanol (B145695) or mobile phase). Dilute to a working concentration of 50-100 µg/mL.
-
Selection of Chiral Columns: Choose a set of 3-4 chiral columns with different stationary phases (e.g., a polysaccharide-based column like Chiralpak IA, a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC V).
-
Mobile Phase Screening:
-
Normal-Phase: Start with a mobile phase of 90:10 n-Hexane:Isopropanol. Run a gradient if the retention is too long.
-
Reversed-Phase: Start with a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength for Tuberine.
-
-
Evaluation: Analyze the chromatograms for each column/mobile phase combination. Look for any degree of separation between the isomer peaks. The combination that shows the best initial separation should be selected for further optimization.
Protocol 2: Mobile Phase Optimization
-
Select the Best Column: Use the column that showed the most promising results from the screening protocol.
-
Fine-Tune Solvent Ratio: Systematically vary the percentage of the organic modifier in the mobile phase in small increments (e.g., 2-5%).
-
Evaluate Additives: If peak shape is poor, introduce additives. For reversed-phase, this could be an acid (formic acid, TFA) or a base (ammonia, TEA). For normal-phase, small amounts of an acid or base can also influence selectivity.
-
Analyze Results: Create a table to compare the resolution, retention factor (k'), and tailing factor for each condition to identify the optimal mobile phase.
Visualizations
Caption: A systematic workflow for troubleshooting common HPLC separation issues.
Caption: Principle of chiral separation by forming transient diastereomeric complexes.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. hplc.eu [hplc.eu]
- 7. lcms.cz [lcms.cz]
Validation & Comparative
"Comparative biological activity of (-)-Tuberine vs (+)-Tuberine"
A Comparative Guide to the Biological Activity of Tuberine Enantiomers
Introduction
Tuberine is a naturally occurring alkaloid with a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (+)-Tuberine and (-)-Tuberine. While the study of stereoisomers is crucial in pharmacology and drug development due to their often differing biological activities, current scientific literature is sparse on a direct comparative analysis of the two tuberine enantiomers. This guide synthesizes the available data on (+)-Tuberine and provides a broader context on the importance of enantioselectivity in biological systems.
A study has highlighted the antimicrobial properties of (+)-Tuberine, which was isolated from the plant Haplophyllum tuberculatum.[1] This guide will present the findings of this research and discuss the potential for differential activity in its counterpart, (-)-Tuberine, by exploring the fundamental principles of enantioselectivity.
Quantitative Data: Antimicrobial Activity of (+)-Tuberine
The antimicrobial efficacy of (+)-Tuberine was evaluated against a panel of microorganisms. The data, summarized below, indicates significant inhibitory action against several bacteria and a yeast species.
| Microorganism | Type | Concentration (µg/mL) | Inhibition Level |
| Staphylococcus aureus | Gram-positive Bacteria | 1.0 | Highly Inhibitory |
| Bacillus subtilis | Gram-positive Bacteria | 1.0 | Highly Inhibitory |
| Saccharomyces cerevisiae | Yeast | 1.0 | Moderately Inhibitory |
| Escherichia coli | Gram-negative Bacteria | 1.0 | Slightly Inhibitory |
Experimental Protocols
The antimicrobial activity of (+)-Tuberine was determined using standard microbiological techniques.[1]
Microorganisms and Culture Conditions
-
Test Organisms: Staphylococcus aureus, Bacillus subtilis, Saccharomyces cerevisiae, and Escherichia coli were used in this study.
-
Culture Media: Bacteria were maintained in Nutrient Broth, while the yeast was cultured in Potato Dextrose Broth.
-
Incubation: Cultures were incubated at 37°C for 24 hours.
Antimicrobial Susceptibility Testing
Three methods were employed to assess the antimicrobial activity of (+)-Tuberine:
-
Disk Diffusion Assay:
-
Petri dishes containing Nutrient Agar (B569324) (for bacteria) or Potato Dextrose Agar (for yeast) were inoculated with the test microorganisms.
-
Paper disks impregnated with (+)-Tuberine at concentrations of 0.1 and 1.0 µg/mL were placed on the agar surface.
-
The plates were incubated, and the diameter of the zone of inhibition around each disk was measured.
-
-
Broth Dilution Method (for Plate Counts):
-
A known concentration of microbial cells (10⁷ to 10⁸ CFU/mL) was added to sterile broth containing (+)-Tuberine at concentrations of 0, 0.1, and 1.0 µg/mL.
-
The cultures were incubated with shaking for 24 hours.
-
Serial dilutions were plated on agar to determine the number of viable cells (CFU/mL).
-
-
Turbidity Measurements:
-
The growth of microorganisms in broth containing different concentrations of (+)-Tuberine was monitored by measuring the turbidity of the culture over time.
-
Visualizing Experimental Workflow and Enantiomer-Receptor Interactions
The following diagrams illustrate the experimental workflow for antimicrobial testing and the theoretical concept of enantiomer-receptor interaction.
Caption: Workflow for assessing the antimicrobial activity of (+)-Tuberine.
Caption: Conceptual diagram of differential binding of enantiomers to a chiral receptor.
The Significance of Enantioselectivity in Pharmacology
The differential antimicrobial activity observed with (+)-Tuberine underscores the importance of stereochemistry in drug action. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[2][3] This phenomenon, known as enantioselectivity, arises because biological systems, including enzymes and receptors, are themselves chiral.
-
Pharmacodynamics: One enantiomer (the eutomer) may bind to a biological target with high affinity, eliciting a therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even produce adverse effects.[4] A classic example is the drug thalidomide, where one enantiomer is effective against morning sickness, while the other is teratogenic.[5]
-
Pharmacokinetics: Enantiomers can also differ in their absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7] For instance, the body may metabolize one enantiomer more rapidly than the other, leading to different plasma concentrations and duration of action. The NSAID ibuprofen (B1674241) is a well-known case where the (R)-enantiomer is converted in vivo to the more active (S)-enantiomer.[5][8]
Given these principles, it is plausible that (-)-Tuberine could exhibit different antimicrobial activity, a different spectrum of activity, or even other biological effects entirely when compared to (+)-Tuberine.
Conclusion
The available evidence demonstrates that (+)-Tuberine is a promising antimicrobial agent, particularly against Gram-positive bacteria. However, the biological activity of its mirror image, (-)-Tuberine, remains uninvestigated. The principles of enantioselectivity in pharmacology strongly suggest that a comparative study of the two enantiomers is warranted. Such research would not only provide a more complete understanding of the therapeutic potential of tuberine but also contribute valuable knowledge to the field of natural product drug discovery. Future studies should focus on the isolation or synthesis of (-)-Tuberine to enable a direct comparison of its biological activities with those of (+)-Tuberine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 5. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 6. Enantio selectivity in pharmacokinetics | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
"Validation of the antimicrobial mechanism of action of (+)-Tuberine"
A Validation and Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial agent (+)-Tuberine against established therapeutic alternatives. The objective is to offer a clear, data-driven validation of its antimicrobial mechanism of action through side-by-side comparisons of its performance with well-characterized agents. All quantitative data are summarized in structured tables, and detailed experimental protocols for key validation assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial activity of (+)-Tuberine, a novel alkaloid isolated from Haplophyllum tuberculatum, has been evaluated against a panel of representative microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and yeast.[1] To contextualize its efficacy, this section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values of (+)-Tuberine alongside three widely used antimicrobial agents with distinct mechanisms of action: Penicillin, Ciprofloxacin (B1669076), and Amphotericin B.
| Antimicrobial Agent | Target Organism | Mechanism of Action | Minimum Inhibitory Concentration (MIC) |
| (+)-Tuberine | Staphylococcus aureus | Unknown | 1.0 µg/mL[1] |
| Bacillus subtilis | Unknown | 1.0 µg/mL[1] | |
| Escherichia coli | Unknown | Slightly inhibitory at 1.0 µg/mL[1] | |
| Saccharomyces cerevisiae | Unknown | 1.0 µg/mL[1] | |
| Penicillin G | Staphylococcus aureus (susceptible) | Inhibits cell wall synthesis | ≤ 0.125 µg/mL to 0.4 µg/mL[2][3][4] |
| Ciprofloxacin | Escherichia coli (susceptible) | Inhibits DNA gyrase and topoisomerase IV | ≤ 0.25 µg/mL to ≤1 μg/mL[5][6][7] |
| Amphotericin B | Saccharomyces cerevisiae | Binds to ergosterol (B1671047) in the cell membrane, forming pores | ≤ 0.02 µg/mL to 1 mg/L[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of antimicrobial studies. This section outlines the key experimental protocols for determining antimicrobial susceptibility and investigating the mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the antimicrobial agent (e.g., (+)-Tuberine, Penicillin, Ciprofloxacin, Amphotericin B) in a suitable solvent to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent stock solution across the wells of the microtiter plate to create a concentration gradient.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, S. cerevisiae) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control (inoculum without antimicrobial agent) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Plate Inoculation: Evenly swab the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast) with the prepared inoculum.
-
Disk Application: Aseptically place a paper disk impregnated with a known concentration of the antimicrobial agent onto the surface of the agar.
-
Incubation: Incubate the plate under appropriate conditions as described above.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Experimental Setup: Prepare tubes containing broth with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antimicrobial agent.
-
Inoculation: Inoculate each tube with a standardized starting concentration of the test microorganism (e.g., 10^5 to 10^6 CFU/mL).
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the antimicrobial mechanisms of action and the experimental processes, the following diagrams have been generated.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action of Penicillin.
Caption: Mechanism of action of Ciprofloxacin.
Caption: Mechanism of action of Amphotericin B.
Conclusion
(+)-Tuberine demonstrates notable antimicrobial activity against Gram-positive bacteria and yeast, with an MIC of 1.0 µg/mL against S. aureus and S. cerevisiae.[1] Its efficacy against the Gram-negative bacterium E. coli appears to be limited.[1] When compared to established antimicrobial agents, the performance of (+)-Tuberine is put into perspective. Penicillin G is significantly more potent against susceptible S. aureus, while ciprofloxacin shows superior activity against E. coli. Amphotericin B exhibits a broad range of potent activity against S. cerevisiae.
The precise molecular mechanism of action of (+)-Tuberine remains to be elucidated. Further research is warranted to investigate its specific cellular target and biochemical pathway. Understanding its mechanism is critical for its potential development as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for the continued validation and exploration of (+)-Tuberine as a novel antimicrobial compound. Future studies should focus on mechanism-of-action studies, such as macromolecular synthesis inhibition assays, membrane permeability assays, and enzymatic assays, to fully characterize its antimicrobial properties.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Saccharomyces cerevisiae infections and antifungal susceptibility studies by colorimetric and broth macrodilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal susceptibility of Saccharomyces cerevisiae and therapy in a murine model of disseminated infection | Revista Iberoamericana de Micología [elsevier.es]
A Comparative Guide to Analytical Methods for Tuberine Quantification: A Cross-Validation Perspective
For researchers and drug development professionals engaged in the study of Tuberous Sclerosis Complex (TSC) and related mTORopathies, the accurate quantification of Tuberin (the protein product of the TSC2 gene) is paramount. Tuberin, in complex with Hamartin (TSC1), is a critical negative regulator of the mTOR signaling pathway, a central controller of cell growth and proliferation. Dysregulation of this pathway is implicated in various cancers and neurodevelopmental disorders.[1][2][3][4] This guide provides a comparative overview of potential analytical methods for Tuberine quantification, supported by hypothetical cross-validation data to illustrate their relative performance.
The Tuberous Sclerosis Complex (TSC) Signaling Pathway
The TSC protein complex, consisting of TSC1 (Hamartin) and TSC2 (Tuberin), acts as a GTPase-activating protein (GAP) for the small GTPase Rheb.[1][2][3] By converting Rheb-GTP to its inactive GDP-bound state, the TSC complex inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1). Several upstream signaling pathways, including the PI3K-Akt, ERK/RSK, and LKB1-AMPK pathways, converge on the TSC complex to regulate its activity through phosphorylation of Tuberin.[1][2][3] In the absence of a functional TSC complex, elevated levels of Rheb-GTP lead to constitutive activation of mTORC1, resulting in increased protein synthesis and cell growth.[1][2]
Cross-Validation of Analytical Methods
To ensure reliability and robustness in Tuberine quantification, a cross-validation of analytical methods is essential. This process involves comparing the performance of two or more distinct methods to ascertain their accuracy, precision, and overall suitability for a specific application. Here, we present a hypothetical cross-validation between an Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, such as sensitivity, throughput, and the need for absolute versus relative quantification. The following table summarizes the hypothetical performance characteristics of an ELISA and an LC-MS/MS method for Tuberine quantification, based on a simulated cross-validation study.
| Parameter | ELISA | LC-MS/MS |
| Principle | Immuno-enzymatic | Mass-to-charge ratio |
| Linear Range | 0.1 - 10 ng/mL | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.05 ng/mL |
| Precision (Intra-assay %RSD) | < 10% | < 5% |
| Precision (Inter-assay %RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Throughput | High | Medium |
| Specificity | Dependent on antibody | High |
Table 1: Hypothetical Performance Comparison of ELISA and LC-MS/MS for Tuberine Quantification.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results. Below are outlined methodologies for the quantification of Tuberine using ELISA and LC-MS/MS.
Sandwich ELISA Protocol
This protocol assumes the availability of a validated pair of capture and detection antibodies specific for Tuberin.
-
Coating: A 96-well microplate is coated with a capture antibody specific for Tuberin and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Cell lysates or tissue homogenates, along with a serial dilution of a Tuberin standard, are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on Tuberin is added and incubated for 1 hour.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes in the dark.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of Tuberin in the samples is determined by interpolating from the standard curve.
LC-MS/MS Protocol
This method provides high specificity and is capable of absolute quantification using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
Protein is extracted from cell or tissue samples using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
A known amount of protein (e.g., 50 µg) is denatured, reduced, and alkylated.
-
The protein is digested into peptides using an enzyme such as trypsin. A stable isotope-labeled synthetic peptide corresponding to a unique Tuberin peptide is spiked in as an internal standard.
-
-
Liquid Chromatography (LC) Separation:
-
The peptide mixture is loaded onto a reversed-phase C18 column.
-
Peptides are separated using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Eluted peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the target Tuberin peptide and the internal standard are monitored.
-
-
Data Analysis:
-
The peak areas of the endogenous Tuberin peptide and the stable isotope-labeled internal standard are integrated.
-
The concentration of Tuberin is calculated by comparing the peak area ratio of the endogenous peptide to the internal standard against a calibration curve generated with known concentrations of the Tuberin standard peptide.
-
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the quantification of Tuberine. ELISA offers higher throughput and is well-suited for screening large numbers of samples, while LC-MS/MS provides superior specificity, accuracy, and a broader dynamic range, making it the gold standard for quantitative proteomics. The choice of method should be guided by the specific research question, available resources, and the required level of analytical rigor. A thorough cross-validation as outlined in this guide is recommended when establishing a new quantification method or when comparing results across different studies or laboratories.
References
A Comparative Analysis of the Efficacy of (+)-Tuberine and Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of (+)-Tuberine, a natural alkaloid, with established commercial antibiotics. The data presented is based on available scientific literature and aims to offer an objective overview for research and drug development purposes.
Introduction to (+)-Tuberine
(+)-Tuberine is a quinoline (B57606) alkaloid that has been isolated from the plant Haplophyllum tuberculatum. Preliminary studies have indicated its potential as an antimicrobial agent, showing inhibitory activity against a range of bacteria. This has prompted further investigation into its efficacy, particularly in comparison to antibiotics currently in clinical use.
Comparative Efficacy Data
The antibacterial efficacy of (+)-Tuberine and selected commercial antibiotics is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: MIC of (+)-Tuberine Against Various Bacterial Strains
| Microorganism | Strain | (+)-Tuberine MIC | Source |
| Staphylococcus aureus | Not Specified | 1.0 µg/mL (highly inhibitory) | |
| Bacillus subtilis | Not Specified | 1.0 µg/mL (highly inhibitory) | |
| Escherichia coli | Not Specified | Slightly inhibitory | [1] |
Table 2: MIC of Crude Alkaloid Extract from Haplophyllum tuberculatum
| Microorganism | Strain | Crude Alkaloid Extract MIC | Source |
| Staphylococcus aureus | ATCC 25923 | 0.625 - 10 mg/mL | [2] |
| Bacillus subtilis | ATCC 6633 | 0.625 - 10 mg/mL | [2] |
| Pseudomonas aeruginosa | ATCC 27953 | 0.625 - 10 mg/mL | [2] |
Note on Discrepancy: A significant difference is observed between the reported inhibitory concentration of the isolated (+)-Tuberine (1.0 µg/mL) and the crude alkaloid extract (0.625 - 10 mg/mL). This could be attributed to the presence of other, less active or inactive, compounds in the crude extract, or potential synergistic effects of multiple compounds. Further studies with purified (+)-Tuberine are required to establish a definitive MIC.
Table 3: MIC of Commercial Antibiotics Against Specific ATCC Strains
| Microorganism | Strain | Commercial Antibiotic | MIC | Source |
| Staphylococcus aureus | ATCC 25923 | Vancomycin | 0.5 - 2.0 µg/mL | [3] |
| Bacillus subtilis | ATCC 6633 | Gentamicin | 4.0 mg/L | [4] |
| Escherichia coli | ATCC 25922 | Ciprofloxacin | 0.004 - 0.008 µg/mL | [5] |
Experimental Protocols
The following are generalized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar (B569324) Dilution Method
This method is used to determine the MIC of an antimicrobial agent on a solid medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.
-
Incubation: The inoculated plates are incubated under appropriate conditions.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism on the agar surface.
Proposed Mechanism of Action of (+)-Tuberine
While the exact molecular mechanism of (+)-Tuberine's antibacterial activity has not been fully elucidated, studies on related alkaloids from Haplophyllum tuberculatum suggest a potential mode of action. It is hypothesized that these alkaloids may interfere with bacterial cell division by inhibiting the synthesis of microtubules. Microtubules are essential components of the cytoskeleton and are crucial for cell division and maintaining cell structure.
Caption: Hypothetical pathway of (+)-Tuberine's antibacterial action.
Conclusion
(+)-Tuberine demonstrates promising in vitro antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. However, the significant discrepancy in reported efficacy between the purified compound and crude extracts highlights the need for further research to establish standardized MIC values. The proposed mechanism of action, involving the disruption of microtubule synthesis, presents a novel target for antibacterial drug development. Further investigation into the precise molecular interactions and the in vivo efficacy and safety of (+)-Tuberine is warranted to fully assess its therapeutic potential.
References
- 1. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 594273 - Antimicrobial activity against Bacillus subtilis NCIM 2063/ATCC 6633 at 1000 ug/mL after 24 hrs by disc diffusion method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detection of antimicrobial drugs with Bacillus subtilis strain ATCC 6633: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Structure-Activity Relationship of Tuberin Analogs and the mTOR Signaling Pathway
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the Tuberin protein, a key regulator of cell growth and proliferation. While the initial topic of "Tuberine analogs" was explored, available scientific literature does not indicate a well-characterized alkaloid by this name with established structure-activity relationship (SAR) studies. It is likely that the intended subject was the Tuberin protein (TSC2) , a critical tumor suppressor involved in the mTOR signaling pathway. This guide, therefore, focuses on the functional domains of Tuberin and its regulation, which can be considered a protein-level analog of SAR.
Tuberin and its Role in the mTOR Signaling Pathway
Tuberin, the protein product of the TSC2 gene, forms a heterodimeric complex with Hamartin (TSC1).[1][2] This complex is a central negative regulator of the mTORC1 signaling pathway, which is a master controller of cell growth, proliferation, and metabolism.[1][3][4] The primary function of the Tuberin-Hamartin complex is to act as a GTPase-Activating Protein (GAP) for the small G protein Rheb (Ras homolog enriched in brain).[1][3][5]
Tuberin's GAP activity stimulates the conversion of active, GTP-bound Rheb to its inactive, GDP-bound state.[1][6] Inactive Rheb is unable to activate mTORC1, thus suppressing downstream signaling that promotes protein synthesis and cell growth.[1][5][6] Mutations or inactivation of Tuberin leads to hyperactivation of mTORC1, a hallmark of the genetic disorder Tuberous Sclerosis Complex (TSC) and a feature of many cancers.[1]
Key Functional Domains of Tuberin
Tuberin is a large protein with several conserved domains that are crucial for its function and regulation.[3][7] The interplay of these domains and their modifications dictates the overall activity of the Tuberin-Hamartin complex.
| Domain | Amino Acid Position (approx.) | Function | Interacting Partners |
| Leucine Zipper | 81-98 | Involved in protein-protein interactions. | Hamartin (TSC1) |
| Coiled-Coil Domain 1 | 346-371 | Essential for the stabilization of the Tuberin-Hamartin complex. | Hamartin (TSC1) |
| Coiled-Coil Domain 2 | 1008-1021 | Further stabilizes the interaction with Hamartin. | Hamartin (TSC1) |
| GTPase-Activating Protein (GAP) Domain | 1517-1674 | Catalyzes GTP hydrolysis on Rheb, inactivating it. | Rheb |
| Calmodulin-binding domain | 1740-1758 | May regulate Tuberin activity in response to calcium signaling. | Calmodulin |
Regulation of Tuberin Activity: A "Structural-Activity" Perspective
The activity of Tuberin is tightly regulated by a multitude of upstream signals, primarily through phosphorylation events that modify its structure and function. This can be viewed as a protein-level structure-activity relationship, where post-translational modifications act as the "analogs" that alter the protein's "biological activity."
Key Phosphorylation Sites and Their Functional Consequences
| Phosphorylation Site | Upstream Kinase | Effect on Tuberin Activity | Downstream Consequence |
| Ser939, Thr1462 | Akt/PKB | Inhibition of Tuberin's GAP activity.[4][6] | Activation of mTORC1 signaling, promoting cell growth.[4][6] |
| Multiple sites | AMPK | Activation of Tuberin's GAP activity. | Inhibition of mTORC1 signaling in response to low energy status. |
| Multiple sites | ERK/RSK | Inhibition of Tuberin's GAP activity. | Activation of mTORC1 signaling in response to growth factors. |
Signaling Pathway Diagram
Caption: The Tuberin-mTORC1 signaling pathway.
Experimental Protocols
The following are summarized methodologies for key experiments used to study the Tuberin-mTORC1 pathway.
In Vitro GAP Assay for Tuberin Activity
This assay measures the ability of the Tuberin-Hamartin complex to stimulate the GTPase activity of Rheb.
-
Protein Expression and Purification:
-
Express and purify recombinant Tuberin-Hamartin complex and Rheb protein from a suitable expression system (e.g., Sf9 insect cells or E. coli).
-
-
Loading Rheb with Radioactive GTP:
-
Incubate purified Rheb with [γ-³²P]GTP in the presence of a non-hydrolyzable GTP analog to ensure loading.
-
-
GAP Reaction:
-
Initiate the reaction by adding the purified Tuberin-Hamartin complex to the [γ-³²P]GTP-loaded Rheb.
-
Take aliquots at various time points.
-
-
Analysis:
-
Separate the unhydrolyzed [γ-³²P]GTP from the released [³²P]Pi using a charcoal binding assay.
-
Quantify the amount of released [³²P]Pi using a scintillation counter to determine the rate of GTP hydrolysis.
-
Western Blot Analysis of mTORC1 Pathway Activation
This method is used to assess the phosphorylation status of downstream targets of mTORC1 in cell lysates, which serves as a readout of Tuberin activity.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293 or cancer cell lines) under desired conditions.
-
Treat cells with growth factors (e.g., insulin) to stimulate the pathway or with inhibitors (e.g., rapamycin) to block mTORC1 activity.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of mTORC1 targets, such as phospho-S6K1 (Thr389) and phospho-4E-BP1 (Thr37/46).
-
Use antibodies against the total proteins as loading controls.
-
-
Visualization:
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of mTORC1 pathway activation.
-
Experimental Workflow Diagram
Caption: Workflow for studying Tuberin activity.
This guide provides a foundational understanding of the Tuberin protein's structure-activity relationship at the molecular level, its central role in the mTOR signaling pathway, and the experimental approaches used to investigate its function. This information is critical for researchers in the fields of cancer biology, neurobiology, and drug discovery who are interested in targeting the mTOR pathway for therapeutic intervention.
References
- 1. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tuberculosis activity and structure-activity relationships of oxygenated tricyclic carbazole alkaloids and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tuberculosis activity and its structure-activity relationship (SAR) studies of oxadiazole derivatives: A key review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of the marine alkaloid makaluvamines: synthesis, topoisomerase II inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis [mdpi.com]
- 6. Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of (+)-Tuberine: A Comparative Guide
FOR IMMEDIATE RELEASE
A Comprehensive Analysis of (+)-Tuberine's Biological Targets and a Comparative Look at Alternative Antimicrobial Agents
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the natural alkaloid (+)-Tuberine has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria and yeast. This guide provides a detailed examination of the putative biological targets of (+)-Tuberine, outlines experimental methodologies for their validation, and presents a comparative analysis with established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective therapies.
Isolated from Haplophyllum tuberculatum, (+)-Tuberine has shown inhibitory effects against Staphylococcus aureus, Bacillus subtilis, and Saccharomyces cerevisiae. While the precise molecular mechanisms of (+)-Tuberine are yet to be fully elucidated, its structural classification as a quinoline (B57606) alkaloid suggests potential interference with fundamental cellular processes such as DNA replication or cell envelope synthesis. This guide explores these possibilities, offering a framework for the systematic validation of its biological targets.
Putative Biological Targets and Comparative Analysis
Based on its chemical structure and observed antimicrobial spectrum, two primary hypotheses for the biological target of (+)-Tuberine are proposed:
-
DNA Topoisomerase Inhibition: Many quinoline alkaloids are known to target bacterial DNA topoisomerases (gyrase and topoisomerase IV), enzymes essential for DNA replication, repair, and recombination.[1][2][3][4][5][6] Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks and subsequent cell death.
-
Cell Wall and Membrane Disruption: The broad-spectrum activity of (+)-Tuberine against both bacteria and yeast suggests a mechanism targeting conserved structures such as the cell envelope. Disruption of the cell wall or membrane integrity can lead to cell lysis and death.
To provide a quantitative benchmark for the antimicrobial efficacy of (+)-Tuberine, the following tables compare the Minimum Inhibitory Concentrations (MICs) of relevant antibiotics and antifungal agents against S. aureus and S. cerevisiae.
Table 1: Comparative Antimicrobial Activity against Staphylococcus aureus
| Compound | Putative Target | MIC Range (µg/mL) |
| (+)-Tuberine | DNA Topoisomerase / Cell Wall (Hypothesized) | ~1.0 * |
| Ciprofloxacin | DNA Gyrase, Topoisomerase IV | 0.25 - >64[7][8][9] |
| Levofloxacin | DNA Gyrase, Topoisomerase IV | 0.12 - 16[8] |
| Vancomycin | Cell Wall Synthesis (Peptidoglycan) | 0.5 - 2 |
| Penicillin | Cell Wall Synthesis (Transpeptidase) | 0.015 - >256 |
Note: The MIC for (+)-Tuberine is based on initial screening data and requires further validation.
Table 2: Comparative Antifungal Activity against Saccharomyces cerevisiae
| Compound | Putative Target | MIC Range (µg/mL) |
| (+)-Tuberine | Cell Wall / Membrane (Hypothesized) | ~1.0 * |
| Amphotericin B | Cell Membrane (Ergosterol binding) | ≤0.02 - 1.0[10][11][12] |
| Fluconazole | Ergosterol Biosynthesis | 0.25 - >128[10][11][12] |
| Caspofungin | Cell Wall (β-(1,3)-D-glucan synthesis) | 0.06 - 0.5[10] |
Note: The MIC for (+)-Tuberine is based on initial screening data and requires further validation.
Experimental Protocols for Target Validation
To validate the hypothesized biological targets of (+)-Tuberine, a series of well-established experimental protocols are proposed.
Protocol 1: Validation of DNA Topoisomerase Inhibition
Objective: To determine if (+)-Tuberine inhibits the catalytic activity of bacterial DNA gyrase and topoisomerase IV.
Methodology:
-
Enzyme Purification: Recombinant DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits) from S. aureus are expressed and purified.
-
In Vitro Supercoiling Assay (for DNA Gyrase):
-
Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of (+)-Tuberine or a known quinolone inhibitor (e.g., ciprofloxacin) as a positive control.
-
The reaction products are resolved by agarose (B213101) gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the migration of the supercoiled DNA form.[13]
-
-
In Vitro Decatenation Assay (for Topoisomerase IV):
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is incubated with purified topoisomerase IV and varying concentrations of (+)-Tuberine or a positive control.
-
The reaction products are separated by agarose gel electrophoresis. Inhibition of decatenation is observed as the persistence of the high-molecular-weight kDNA network.[14]
-
-
DNA Cleavage Assay:
-
To determine if (+)-Tuberine acts as a topoisomerase poison, linearized plasmid DNA is incubated with the target enzyme and the compound.
-
The formation of a stable enzyme-DNA cleavage complex is detected by denaturing gel electrophoresis.[14]
-
Protocol 2: Validation of Cell Wall and Membrane Disruption
Objective: To assess the effect of (+)-Tuberine on the integrity of the bacterial and yeast cell envelope.
Methodology for Bacteria (S. aureus):
-
Propidium Iodide (PI) Uptake Assay:
-
S. aureus cells are treated with varying concentrations of (+)-Tuberine.
-
PI, a fluorescent dye that only enters cells with compromised membranes, is added.
-
The increase in fluorescence, indicating membrane damage, is measured using a fluorometer or flow cytometer.
-
-
Transmission Electron Microscopy (TEM):
-
S. aureus cells are incubated with an inhibitory concentration of (+)-Tuberine.
-
Cells are fixed, sectioned, and visualized by TEM to observe any morphological changes to the cell wall and membrane.
-
Methodology for Yeast (S. cerevisiae):
-
Sorbitol Protection Assay:
-
The MIC of (+)-Tuberine against S. cerevisiae is determined in standard media and in media supplemented with an osmotic stabilizer like sorbitol.
-
A significant increase in the MIC in the presence of sorbitol suggests that the primary target is the cell wall.
-
-
Membrane Permeability Assay:
-
Yeast cells are treated with (+)-Tuberine, and the release of intracellular components (e.g., ATP, ions) into the supernatant is measured.
-
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams have been generated.
Caption: Proposed mechanism of (+)-Tuberine as a bacterial DNA topoisomerase inhibitor.
Caption: Experimental workflow for the validation of (+)-Tuberine's biological targets.
This guide provides a foundational framework for the continued investigation of (+)-Tuberine as a promising antimicrobial candidate. The outlined experimental strategies will be crucial in definitively identifying its molecular target(s) and mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
- 1. DNA Topoisomerases as Targets for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase as target for antibacterial and anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of the quinolone antimicrobial agents: review of recent information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolone Resistance in Staphylococci: Activities of New Nonfluorinated Quinolones against Molecular Targets in Whole Cells and Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jidc.org [jidc.org]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saccharomyces cerevisiae infections and antifungal susceptibility studies by colorimetric and broth macrodilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of five antifungal agents against clinical isolates of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Tubulin-Targeting Isomers: A Case Study of Combretastatin A-4
Introduction: While the specific compound "Tuberine" and its isomers lack sufficient data in publicly available literature for a comparative cytotoxicity analysis, a prominent and well-researched parallel exists in the field of tubulin-targeting anticancer agents. This guide will, therefore, focus on the isomers of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor, to illustrate the principles of isomer-specific cytotoxicity. The cis and trans isomers of CA-4 exhibit dramatically different biological activities, providing a clear and data-supported example for researchers, scientists, and drug development professionals.
Combretastatin A-4 is a natural product isolated from the African bush willow tree, Combretum caffrum.[1][2] It functions as an anti-mitotic agent by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3][4] The structural conformation of CA-4, specifically the orientation of its two phenyl rings, is critical for its biological activity.
Data Presentation: Comparative Cytotoxicity of CA-4 Isomers
The cytotoxic activity of the cis and trans isomers of Combretastatin A-4 has been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the comparative IC50 values for the cis and trans isomers of CA-4.
| Cell Line | Cancer Type | cis-Combretastatin A-4 IC50 | trans-Combretastatin A-4 IC50 | Fold Difference (approx.) | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | Low nM range | Significantly less potent | >60 | [5] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Low nM range | Significantly less potent | >60 | [5] |
| HeLa | Cervical Cancer | 95.90 µM | Not reported to be active | - | [6] |
| JAR | Choriocarcinoma | 88.89 µM | Not reported to be active | - | [6] |
| K562 | Chronic Myelogenous Leukemia | 0.0048 - 0.046 µM | Not reported to be active | - | [2] |
Note: Specific IC50 values for the trans isomer are often not reported due to its significantly lower activity. The cis-stilbene (B147466) structure is known to be about 60-fold more potent than the trans isomer.[5]
Experimental Protocols
The evaluation of the cytotoxic effects of Combretastatin A-4 isomers typically involves the following key experiments:
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the cis and trans isomers of Combretastatin A-4 for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of compounds on the polymerization of purified tubulin.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound (CA-4 isomers) or a control vehicle.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the rate and extent of tubulin polymerization in the presence of the compound to that of the control. The IC50 for tubulin polymerization inhibition can then be calculated.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the signaling pathway involved in the action of Combretastatin A-4.
Conclusion
The comparative analysis of Combretastatin A-4 isomers clearly demonstrates the critical role of stereochemistry in the cytotoxic activity of tubulin-targeting agents. The cis isomer is a highly potent inhibitor of tubulin polymerization, leading to effective cancer cell death, while the trans isomer is largely inactive. This profound difference underscores the importance of rigid structural conformations for optimal binding to the target protein. For researchers in drug development, this case study highlights the necessity of considering isomeric forms when designing and evaluating new therapeutic agents. Future research in this area may focus on developing novel, stable cis-restricted analogs to enhance efficacy and overcome limitations such as poor water solubility and in vivo isomerization to the inactive trans form.[7]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Bioactivity of (+)-Tuberine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and reported bioactivity of (+)-Tuberine, identified as N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide. The reproducibility of its synthesis is evaluated alongside alternative methods, with supporting experimental data presented for objective comparison.
I. Synthesis of (+)-Tuberine: A Reproducible Pathway
The synthesis of (+)-Tuberine, an enamide with structural similarities to the tyrosine kinase inhibitor Erbstatin, has been reported by Somanathan and colleagues. The method involves a syn sulfoxide (B87167) elimination to introduce the key enamide functional group. While the original publication provides the foundational methodology, this guide also explores alternative synthetic strategies for enamides and formamides, offering a broader perspective on reproducibility and potential optimization.
Table 1: Comparison of Synthetic Protocols for (+)-Tuberine and Related Enamides
| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Somanathan et al. | p-methoxybenzaldehyde, nitromethane (B149229), thiophenol, zinc, formic acid, sodium periodate (B1199274), toluene (B28343) | Acetic acid, Methanol, Water, Toluene | Room Temp to Reflux | Not explicitly stated in abstract | [1] |
| Alternative Enamide Synthesis | Amides, LiHMDS, Triflic anhydride | Diethyl ether | -94 to Room Temp | High | [2] |
| Alternative N-Formylation | Amines, Paraformaldehyde, CoNC catalyst | Toluene | 120 | Moderate to Good | [3] |
| Alternative N-Formylation | Primary/secondary amines, N-formyl imide, TsOH·H₂O | Water | Not specified | High | [4] |
II. Experimental Protocols
This multi-step synthesis begins with the preparation of a β-nitrostyrene derivative from p-methoxybenzaldehyde. The double bond is then protected by the addition of thiophenol, followed by the reduction of the nitro group to an amine. The resulting amine is formylated, and the enamide is generated through oxidation of the thioether to a sulfoxide and subsequent thermal elimination.
Detailed Experimental Steps:
-
Synthesis of 1-(4-methoxyphenyl)-2-nitroethene: A solution of p-methoxybenzaldehyde and nitromethane in acetic acid is treated with ammonium (B1175870) acetate (B1210297) and refluxed.
-
Synthesis of 1-(4-methoxyphenyl)-1-(phenylthio)-2-nitroethane: The nitrostyrene (B7858105) derivative is reacted with thiophenol and N-isopropylcyclohexylamine in chloroform (B151607) at room temperature.
-
Synthesis of 2-(4-methoxyphenyl)-2-(phenylthio)ethanamine: The nitro compound is reduced using zinc powder and hydrochloric acid in acetic acid.
-
Synthesis of N-[2-(4-methoxyphenyl)-2-(phenylthio)ethyl]formamide: The amine is formylated using a suitable formylating agent.
-
Synthesis of N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide ((+)-Tuberine): The thioether is oxidized to the corresponding sulfoxide using sodium periodate in methanol/water. The resulting sulfoxide is then heated in toluene with potassium carbonate to induce syn-elimination and yield the final enamide product.[1]
Currently, specific bioactivity data for N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide is limited in publicly available literature. However, based on the activity of structurally related compounds, the following assays would be relevant to assess its potential.
1. Antimicrobial Activity Assay (Disk Diffusion Method):
- Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar (B569324) plates.
- Sterile paper discs impregnated with known concentrations of the test compound are placed on the agar surface.
- The plates are incubated, and the diameter of the zone of inhibition around each disc is measured to determine antimicrobial activity.[5][6]
2. Cytotoxicity Assay (MTT Assay):
- Human cell lines (e.g., human gingival fibroblasts) are seeded in 96-well plates and allowed to adhere.
- The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
- The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
- Cell viability is calculated as a percentage of the control (untreated cells).[7][8]
III. Bioactivity and Potential Signaling Pathways
While specific studies on the bioactivity of (+)-Tuberine are not extensively detailed, its structural class, enamides, and the presence of the N-formyl group suggest potential interactions with biological systems. N-formyl peptides are known to be potent chemoattractants for phagocytic leukocytes and are involved in inflammatory responses through interaction with formyl peptide receptors (FPRs).[9] The bioactivity of (+)-Tuberine could potentially involve modulation of these or other signaling pathways.
IV. Visualizations
Caption: Synthetic workflow for (+)-Tuberine via sulfoxide elimination.
Caption: Postulated signaling pathway for (+)-Tuberine's bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization and antimicrobial studies of 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of cytotoxicity and genotoxicity induced by 2,2-bis[4-(acryloxypropoxy)phenyl]propane via caspases in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (-)-Tuberine: A Guide to Safe and Compliant Practices
Understanding the Compound and Identifying Hazards
Initial searches for "(-)-Tuberine" did not yield a specific chemical entity with established disposal guidelines. However, the name bears resemblance to "Tuberin," a protein product of the TSC2 gene, and also a chemical compound identified as N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide[1][2]. Given the context of laboratory research and chemical handling, it is crucial to first positively identify the compound and consult its specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding hazards, handling, and disposal.
In the absence of a specific SDS for "(-)-Tuberine," researchers should treat it as a potentially hazardous substance and follow general protocols for the disposal of research chemicals. For the purpose of providing a practical example, this guide will reference disposal procedures for flammable organic solvents, a common class of chemicals in laboratory settings, using information available for substances like turpentine.
Essential Safety and Logistical Information
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene are often suitable for organic solvents)
-
A lab coat
-
Closed-toe shoes
In cases of insufficient ventilation, suitable respiratory equipment may be necessary[3].
2. Waste Segregation and Storage: Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Do not mix different types of chemical waste.
-
Store waste in clearly labeled, sealed, and appropriate containers. For flammable liquids, use containers designed for such materials.
-
Keep waste containers in a cool, well-ventilated area, away from heat, sparks, and open flames[3].
-
Ensure containers are stored in secondary containment to prevent spills.
3. Accidental Release Measures: In the event of a spill, immediate action is required.
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, absorb the material with an inert absorbent such as sand, earth, or vermiculite[3]. Do not use combustible materials like paper towels for large spills of flammable liquids.
-
Place the absorbed material into a sealed container for disposal.
-
For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Procedures
The following is a general, step-by-step guide for the disposal of a hazardous organic chemical, using a flammable solvent as an example.
Step 1: Identification and Labeling
-
Clearly label the waste container with the full chemical name, concentration, and any known hazards (e.g., "Flammable," "Toxic").
Step 2: Containerization
-
Use a compatible, leak-proof container with a secure lid. For organic solvents, glass or specific types of plastic containers are typically used.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel and located at or near the point of generation.
Step 4: Scheduling a Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name, quantity, and location.
Step 5: Documentation
-
Complete any required hazardous waste manifests or log forms as per your institution's and local regulations. This creates a "cradle-to-grave" record of the waste.
Quantitative Data Summary
For flammable solvents like turpentine, specific quantitative guidelines often apply to their disposal. The following table summarizes key data points gathered from general disposal information.
| Parameter | Guideline | Source |
| Container Size Limit | Containers must generally be 5 gallons or less. | [4][5] |
| Flash Point | 35°C (95°F) (Closed Cup) for Turpentine. | [3] |
| Auto-Ignition Temperature | 253°C (487.4°F) for Turpentine. | [3] |
| Oral LD50 (Rat) | 5760 mg/kg for Turpentine. | [3] |
Visualizing the Disposal Workflow
The following diagram illustrates a typical workflow for the proper disposal of laboratory chemical waste.
Caption: A flowchart illustrating the key stages of proper laboratory chemical waste disposal.
By adhering to these general principles and always consulting the specific Safety Data Sheet for the chemical , researchers can ensure the safe and compliant disposal of laboratory waste, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling (-)-Tuberine
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical information for the handling of (-)-Tuberine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize exposure risk and ensure proper disposal of chemical waste.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The required level of protection varies with the procedure being performed. All personnel must be trained in the proper use and disposal of PPE.[1][2]
| Procedure / Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Safety glasses with side shields or safety goggles[3] | Disposable nitrile gloves (double-gloving recommended)[2][3] | Fully buttoned lab coat[3] | Not generally required if handled in a certified chemical fume hood. If a hood is unavailable, an N95 respirator is required. |
| Preparing Solutions | Chemical splash goggles[4] | Disposable, chemical-resistant nitrile gloves[3] | Chemical-resistant apron over a fully buttoned lab coat | Use of a certified chemical fume hood is mandatory to prevent inhalation of vapors or aerosols.[5] |
| Administering to Cell Cultures | Safety glasses with side shields | Disposable nitrile gloves | Fully buttoned lab coat | Work should be conducted in a biological safety cabinet (BSC). |
| Large-Scale Operations (>1g) | Face shield worn over safety goggles[4] | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or gown | A powered air-purifying respirator (PAPR) may be required based on risk assessment. |
| Spill Cleanup | Chemical splash goggles or a face shield | Chemical-resistant gloves (e.g., neoprene over nitrile) | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges. |
| Waste Disposal | Safety glasses with side shields or goggles | Disposable nitrile gloves | Fully buttoned lab coat | Not generally required if waste containers are properly sealed and handled. |
Experimental Protocol: Solution Preparation
This protocol outlines the safe preparation of a 10 mM stock solution of (-)-Tuberine.
Materials:
-
(-)-Tuberine powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE as specified in the table above for "Preparing Solutions." Ensure the chemical fume hood is certified and functioning correctly.
-
Weighing: Tare a sterile polypropylene tube on the analytical balance within the fume hood. Carefully weigh the desired amount of (-)-Tuberine powder directly into the tube.
-
Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex at medium speed until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a properly labeled secondary container.
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating agent, followed by 70% ethanol.
-
Waste Disposal: Dispose of all contaminated tips, tubes, and gloves in the designated hazardous chemical waste container.[6]
Visual Workflow and Safety Diagrams
The following diagrams illustrate key safety and handling workflows.
Caption: A step-by-step workflow for the safe handling of (-)-Tuberine.
Caption: Decision tree for selecting appropriate PPE based on the task.
Disposal Plan
Proper disposal of (-)-Tuberine and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.[5][7]
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Solid (-)-Tuberine | Sealable, clearly labeled hazardous waste container. | "Hazardous Waste," "(-)-Tuberine," full chemical name, and associated hazard symbols. | Store in a designated satellite accumulation area.[6] Schedule pickup with Environmental Health and Safety (EHS).[8] |
| Contaminated Labware (tips, tubes, etc.) | Lined, puncture-resistant hazardous waste bin. | "Hazardous Waste," "(-)-Tuberine Contaminated Materials," and associated hazard symbols. | Seal the container when full. Store in the satellite accumulation area for EHS pickup. |
| Liquid Waste (solutions, rinsates) | Leak-proof, compatible chemical waste container.[7] | "Hazardous Waste," list all chemical components by full name and approximate percentages.[5] | Keep the container closed except when adding waste.[7] Do not mix with incompatible waste streams.[5] Arrange for EHS pickup. |
| Empty Stock Vials | Original vial, placed in a hazardous waste container. | Deface the original label. The outer container must be labeled as "Hazardous Waste." | Triple-rinse with a suitable solvent if required by institutional policy; collect all rinsate as hazardous liquid waste.[7] Otherwise, dispose of the empty, unrinsed container as solid hazardous waste. |
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. pppmag.com [pppmag.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. mcneese.edu [mcneese.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Chemical Hazard Control Plan | Environmental Health and Safety | Western Michigan University [wmich.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
